In-Depth Technical Guide: Structural and Synthetic Profiling of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid
Executive Summary 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 2169132-61-8) is a highly functionalized bicyclic heterocycle that serves as a critical building block in modern drug discovery [1]. Built upo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 2169132-61-8) is a highly functionalized bicyclic heterocycle that serves as a critical building block in modern drug discovery [1]. Built upon the 1H-pyrazolo[3,4-b]pyridine (7-azaindazole) core, this molecule acts as a robust bioisostere for indazoles and purines. The strategic placement of a chlorine atom at the C4 position provides a versatile vector for late-stage functionalization (e.g., via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), while the C3-carboxylic acid serves as an essential moiety for amide coupling or electrostatic interactions in target binding sites.
This guide provides a comprehensive breakdown of its structural properties, a mechanistically grounded synthetic protocol, and its pharmacological utility.
Structural and Physicochemical Profiling
The core scaffold is a fusion of a pyrazole ring and a pyridine ring. According to standard IUPAC nomenclature for fused systems, the [3,4-b] designation indicates that the 3,4-bond of the pyrazole is fused to the b-bond (the 2,3-bond) of the pyridine ring [4].
Precise regiochemistry for targeted analog design.
CAS Number
2169132-61-8
Unique registry identifier [1].
Molecular Formula
C₇H₄ClN₃O₂
Indicates a highly nitrogen-dense heteroaromatic system.
Molecular Weight
197.58 g/mol
Low molecular weight ideal for fragment-based drug discovery (FBDD).
Hydrogen Bond Donors
2 (Pyrazole N-H, Carboxyl O-H)
Critical for hinge-region binding in kinases.
Hydrogen Bond Acceptors
4 (Pyridine N, Pyrazole N, Carboxyl O x2)
Facilitates extensive solvent or receptor interactions.
Topological Polar Surface Area
~83.5 Ų
Optimal for oral bioavailability, though CNS penetration may be limited without masking the acid.
Mechanistic Synthesis and Retrosynthetic Analysis
The synthesis of 3-substituted pyrazolo[3,4-b]pyridines traditionally relies on the cyclization of hydrazine with a 2-halo-3-acylpyridine derivative[2, 3]. To achieve the specific 4-chloro substitution, the retrosynthetic logic dictates starting from a 2,4-dichloropyridine scaffold.
Step 1: Directed Ortho-Lithiation (DoM) and Electrophilic Trapping
Causality: The highly electronegative chlorine atoms at C2 and C4 of 2,4-dichloropyridine exert a strong inductive electron-withdrawing effect, acidifying the C3 proton. Using a bulky, non-nucleophilic base like Lithium Diisopropylamide (LDA) ensures regioselective deprotonation at C3 rather than nucleophilic attack at the chlorinated carbons.
Procedure: Dissolve 2,4-dichloropyridine (1.0 eq) in anhydrous THF under an argon atmosphere. Cool the system to -78 °C. Add LDA (1.1 eq) dropwise. Stir for 1 hour to ensure complete lithiation. Rapidly quench the 3-lithio intermediate with diethyl oxalate (1.2 eq) to introduce the
α
-keto ester moiety.
Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is successful when the starting material spot disappears, replaced by a lower Rf spot corresponding to ethyl 2-(2,4-dichloropyridin-3-yl)-2-oxoacetate. Quench with saturated NH₄Cl to prevent over-addition.
Step 2: Bicyclic Annulation via Hydrazine Condensation
Causality: Hydrazine acts as a bis-nucleophile. The primary amine first condenses with the highly electrophilic ketone at C3 to form a hydrazone. The proximity of the second hydrazine nitrogen to the C2-chlorine drives a rapid 5-exo-trig intramolecular Nucleophilic Aromatic Substitution (SNAr). The C2 position is highly activated for SNAr by the adjacent pyridine nitrogen, ensuring cyclization occurs exclusively at C2, leaving the C4-chloro group intact.
Procedure: Dissolve the intermediate from Step 1 in ethanol. Add hydrazine hydrate (1.5 eq) and reflux (80 °C) for 4 hours.
Validation: LC-MS analysis of the crude mixture must show an [M+H]⁺ peak at m/z 226.0/228.0 (3:1 isotopic ratio characteristic of a single chlorine atom), confirming the formation of ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Step 3: Saponification
Causality: The ethyl ester must be hydrolyzed to yield the free carboxylic acid. Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild, quantitative cleavage without risking nucleophilic displacement of the C4-chlorine.
Procedure: Treat the ester with LiOH (3.0 eq) in a 3:1 THF/H₂O mixture at room temperature for 2 hours. Acidify with 1M HCl to pH 3 to precipitate the product.
Validation: ¹H NMR (DMSO-d₆) will confirm success by the disappearance of the ethyl ester signals (quartet at ~4.3 ppm, triplet at ~1.3 ppm) and the presence of two coupled pyridine protons (doublets at ~8.5 ppm for C6-H and ~7.5 ppm for C5-H, J ≈ 5.0 Hz).
Synthetic workflow for 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Pharmacological Utility and Binding Kinetics
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in oncology and immunology, primarily due to its ability to competitively bind to the ATP-binding pocket of kinases (e.g., CDKs, GSK-3, and TRK1) [3].
Hinge Region Interaction: The N1-H (hydrogen bond donor) and N7 (hydrogen bond acceptor) perfectly mimic the Watson-Crick face of adenine. This allows the core to form a bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region.
C4-Chloro Vector: The chlorine atom at C4 projects directly into the hydrophobic gatekeeper pocket. Its lipophilicity enhances binding affinity, while its steric bulk can dictate kinase selectivity by clashing with larger gatekeeper residues (e.g., Methionine or Isoleucine) in off-target kinases.
C3-Carboxylic Acid Vector: The C3 position points toward the solvent-exposed region or the ribose-binding pocket. The carboxylic acid can form critical salt bridges with conserved lysine residues (e.g., the catalytic lysine in the
β
3 strand) or be functionalized into an amide to fine-tune solubility and cellular permeability.
Pharmacophore mapping and kinase hinge region interaction model.
References
NextSDS. Chemical Substance Information: 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. Retrieved from 1
Guidechem. Synthesis method of 1H-Pyrazolo[3,4-b]pyridine-3-carboxylic acid(9CI). Retrieved from 2
ACS Publications. Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents. Inorganic Chemistry. Retrieved from 3
PubChem. 1H-pyrazolo(3,4-b)pyridine | C6H5N3 | CID 2755850. Retrieved from 4
Whitepaper: 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid in Advanced Drug Discovery
Subtitle: Structural Causality, Physicochemical Properties, and Synthetic Workflows for Kinase and Receptor Targeting Executive Summary The pyrazolo[3,4-b]pyridine scaffold is widely recognized as a "privileged structure...
Author: BenchChem Technical Support Team. Date: March 2026
Subtitle: Structural Causality, Physicochemical Properties, and Synthetic Workflows for Kinase and Receptor Targeting
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, frequently deployed as a purine or indazole bioisostere[1],[2]. Within this chemical space, 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 2169132-61-8) emerges as a highly versatile, bifunctional building block[3]. By offering orthogonal reactive sites—an activated C4-aryl chloride and a C3-carboxylic acid—this molecule allows researchers to rapidly generate diverse libraries of kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists[2],[4]. This technical guide details the physicochemical properties, structural causality, and field-proven synthetic protocols for leveraging this core in drug development.
Physicochemical & Regulatory Fingerprint
Understanding the baseline properties of the starting material is critical for predicting solubility, reactivity, and safe handling during scale-up. The quantitative data for 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is summarized below[3],[5].
Note: Due to its Acute Toxicity and STOT SE 3 (respiratory/CNS irritation) classifications, all handling must be performed in a certified fume hood using appropriate PPE[3].
Structural Causality in Drug Design
As an application scientist, I emphasize that we do not select scaffolds arbitrarily; every atom must serve a functional purpose. The architecture of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid provides a triad of programmable pharmacophores:
The N1-H Motif (Hinge Binder): The pyrazolopyridine core mimics the adenine ring of ATP. The N1-H acts as a critical hydrogen bond donor to the hinge region of kinases (e.g., FGFR1). Studies have shown that N-methylation at this position completely eradicates enzymatic activity, proving its indispensable role in target anchoring[2].
The C4-Chloro Group (Electrophilic Handle): The C4 position is highly electron-deficient due to its para-like relationship with the pyridine nitrogen and the electron-withdrawing nature of the fused pyrazole. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy, making the C4-chloro group highly susceptible to Nucleophilic Aromatic Substitution (SNAr). This allows for late-stage diversification with various amines to probe the solvent-exposed regions of a target protein[4].
The C3-Carboxylic Acid (Vectorial Extension): The C3-position projects directly into specific sub-pockets of receptors (such as the A1 adenosine receptor) or kinases[4]. The carboxylic acid provides a programmable handle for amide coupling, enabling the attachment of bulky, stereospecific groups that drive target selectivity.
Synthetic Workflows & Experimental Protocols
To construct complex therapeutics from this building block, a sequential, chemoselective approach is required. The workflow below outlines the logical progression from the core scaffold to a functionalized target.
Synthetic Derivatization Workflow of the Pyrazolo[3,4-b]pyridine Scaffold.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C4
Objective: Displace the C4-chloro group with a primary or secondary amine.
Causality: N,N-Dimethylformamide (DMF) is selected as the solvent because its high dielectric constant stabilizes the polar Meisenheimer complex transition state during the SNAr reaction.
Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Rationale: DIPEA is a sterically hindered, non-nucleophilic base that efficiently scavenges the HCl byproduct without competing with the target nucleophile.
Nucleophile Addition: Add the desired amine (1.2 eq) dropwise at room temperature.
Thermal Activation: Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor the consumption of the starting material via LC-MS.
Workup: Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (EtOAc). Wash the combined organic layers with a 5% aqueous LiCl solution (3x) to completely partition and remove residual DMF. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Protocol B: Amidation of the C3-Carboxylic Acid
Objective: Couple the C3-carboxylic acid with an amine to form a directional amide vector.
Causality: The C3-carboxylic acid is sterically hindered by the adjacent C4-substituent and the N2/N1 atoms. HATU is utilized because it forms a highly reactive 7-aza-HOBt active ester, which is superior for sterically hindered substrates and prevents degradation.
Activation: Dissolve the C4-substituted intermediate (1.0 eq) in anhydrous DCM/DMF (4:1 v/v). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.
Coupling: Add the target amine (1.1 eq). Stir at room temperature for 12 hours.
Purification: Concentrate the mixture under reduced pressure. Purify via reverse-phase preparative HPLC (MeCN/H2O gradient with 0.1% TFA). Rationale: RP-HPLC is mandatory here to remove tetramethylurea (the byproduct of HATU) and ensure >95% purity for downstream biological assays.
Once synthesized, these derivatives are highly potent against specific biological targets. For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been extensively validated as Fibroblast Growth Factor Receptor (FGFR) inhibitors, which are critical targets in oncology[2].
Mechanism of FGFR Kinase Inhibition by Pyrazolo[3,4-b]pyridine Derivatives.
By occupying the ATP-binding pocket, the pyrazolo[3,4-b]pyridine core prevents ATP from binding, thereby halting the autophosphorylation of the kinase and blocking downstream signaling cascades responsible for tumor proliferation[2]. Furthermore, modifications at the C4 and C3 positions have successfully tuned this scaffold to act as potent A1 Adenosine Receptor (A1AR) antagonists, showcasing its broad utility across different therapeutic areas[4].
Analytical Validation (Self-Validating System)
To guarantee scientific integrity, every synthesized batch must be subjected to a self-validating analytical suite:
LC-MS (Liquid Chromatography-Mass Spectrometry): The presence of the C4-chloro group in the starting material and intermediates is easily verified by the distinct 3:1 isotopic ratio of the
M
and
M+2
peaks in the mass spectrum, characteristic of the
35Cl
and
37Cl
isotopes. Disappearance of this isotopic pattern confirms successful SNAr.
1H-NMR (Proton Nuclear Magnetic Resonance): The N1-H proton of the pyrazolo[3,4-b]pyridine core typically appears as a broad singlet far downfield (approx. 13.0–14.0 ppm in DMSO-d6) due to its acidic nature and hydrogen-bonding capabilities. Monitoring this peak ensures the core remains intact and has not been inadvertently alkylated.
National Institutes of Health (NIH) / PMC. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications". Molecules. URL: [Link]
ACS Publications. "Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors". ACS Medicinal Chemistry Letters. URL: [Link]
ACS Publications. "Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors". Journal of Medicinal Chemistry. URL: [Link]
The Rise of a Privileged Scaffold: An In-depth Technical Guide to 1H-Pyrazolo[3,4-b]pyridine Compounds
Abstract The 1H-pyrazolo[3,4-b]pyridine core is a fascinating and highly versatile heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its structural res...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The 1H-pyrazolo[3,4-b]pyridine core is a fascinating and highly versatile heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and drug discovery. Its structural resemblance to the purine nucleus has positioned it as a valuable "bioisostere," leading to the development of a plethora of compounds with a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and diverse biomedical applications of 1H-pyrazolo[3,4-b]pyridine derivatives. We will delve into the evolution of synthetic methodologies, explore the structure-activity relationships of key compounds, and provide detailed experimental protocols, offering valuable insights for researchers, scientists, and drug development professionals.
A Serendipitous Beginning: The Discovery and Early History
The story of 1H-pyrazolo[3,4-b]pyridines begins over a century ago. The first monosubstituted derivative was synthesized by Ortoleva in 1908 through the treatment of diphenylhydrazone and pyridine with iodine.[1][2] Just three years later, in 1911, Bülow reported the synthesis of N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1][2] These early explorations laid the groundwork for the extensive investigation of this heterocyclic system in the decades to come.
The true potential of pyrazolopyridines, and specifically the [3,4-b] isomer, began to be realized with the understanding of bioisosterism. The structural similarity of the 1H-pyrazolo[3,4-b]pyridine core to the endogenous purine ring system, a fundamental component of nucleic acids and a key player in numerous cellular processes, was a pivotal realization. This led to the hypothesis that these compounds could act as mimics of purines, potentially interacting with the same biological targets and eliciting therapeutic effects. A notable example of a related pyrazolopyrimidine isomer is Allopurinol, a xanthine oxidase inhibitor used in the treatment of gout, which is a structural isomer of hypoxanthine.[3][4][5][6] This successful clinical application of a purine isostere further fueled interest in related scaffolds like 1H-pyrazolo[3,4-b]pyridine.
The Art of Creation: Synthetic Methodologies for the 1H-Pyrazolo[3,4-b]pyridine Core
The construction of the 1H-pyrazolo[3,4-b]pyridine scaffold can be broadly categorized into two main strategies: the annelation of a pyridine ring onto a pre-existing pyrazole, or the formation of a pyrazole ring on a pyridine precursor.[7] Over the years, numerous synthetic routes have been developed, ranging from classical condensation reactions to modern multi-component and metal-catalyzed approaches.
Building upon a Pyrazole Foundation
A common and versatile approach involves the use of 5-aminopyrazole derivatives as the starting material.
Reaction with 1,3-Dicarbonyl Compounds: This classical method, employed by Bülow, involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound.[1] The reaction proceeds through the formation of an enamine intermediate, followed by cyclization and dehydration to yield the pyrazolo[3,4-b]pyridine core. The regioselectivity of this reaction can be an issue with unsymmetrical dicarbonyl compounds.[1]
The Gould-Jacobs Reaction: This powerful reaction, traditionally used for quinoline synthesis, can be adapted to produce 4-hydroxy-1H-pyrazolo[3,4-b]pyridines.[1] It involves the reaction of a 3-aminopyrazole with a diethyl 2-(ethoxymethylene)malonate or a similar reagent, followed by thermal cyclization.[1]
Reaction with α,β-Unsaturated Ketones: The condensation of 5-aminopyrazoles with α,β-unsaturated ketones provides another efficient route to the pyrazolo[3,4-b]pyridine scaffold.[1]
Three-Component Reactions: Modern synthetic chemistry has embraced the elegance and efficiency of multi-component reactions. One-pot syntheses involving a 3-substituted-1-phenyl-1H-pyrazol-5-amine, a 3-oxo-3-arylpropanenitrile, and an appropriate aldehyde have been developed to generate highly substituted 1H-pyrazolo[3,4-b]pyridines.[8]
Constructing the Pyrazole on a Pyridine Scaffold
An alternative strategy involves the formation of the pyrazole ring onto a suitably functionalized pyridine derivative. This often involves the reaction of a hydrazine with a pyridine precursor containing ortho-amino and cyano or keto functionalities.
The following diagram illustrates the general synthetic strategies:
Caption: General Synthetic Strategies for the 1H-Pyrazolo[3,4-b]pyridine Core.
A Scaffold of Immense Therapeutic Potential: Biomedical Applications
The 1H-pyrazolo[3,4-b]pyridine nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the discovery of compounds with a wide array of therapeutic applications. A search of the DrugBank database reveals that numerous 1H-pyrazolo[3,4-b]pyridine derivatives are in various stages of research and development, with some already approved for clinical use.[1]
Kinase Inhibition: A Dominant Theme
A significant portion of the research on 1H-pyrazolo[3,4-b]pyridines has focused on their ability to inhibit protein kinases, a class of enzymes that play a crucial role in cellular signaling and are often dysregulated in diseases like cancer.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Dysregulation of FGFR signaling is implicated in various cancers. Novel 1H-pyrazolo[3,4-b]pyridine derivatives have been designed as potent and selective FGFR kinase inhibitors.[9][10] For instance, compound 7n from a reported series demonstrated significant antitumor activity in a FGFR1-driven xenograft model.[9][10] Structure-activity relationship (SAR) studies revealed that the N(1)-H of the pyrazolopyridine moiety is crucial for hydrogen bonding interactions within the FGFR1 kinase domain.[9][10]
Anaplastic Lymphoma Kinase (ALK) Inhibitors: ALK is another important target in cancer therapy, particularly in non-small cell lung cancer (NSCLC). Researchers have developed 1H-pyrazolo[3,4-b]pyridine-based inhibitors to overcome resistance to existing drugs like crizotinib.[11] Compound 10g displayed exceptional enzymatic activity against both wild-type and the L1196M mutant ALK.[11]
Cyclin-Dependent Kinase (CDK) Inhibitors: CDKs are key regulators of the cell cycle, and their inhibition is a promising strategy for cancer treatment. The compound BMS-265246 is a potent and selective inhibitor of CDK1 and CDK2, with the 2,6-difluorophenyl substitution being critical for its activity.[12]
Other Kinase Targets: The versatility of the scaffold is further highlighted by its application in targeting other kinases, including TANK-binding kinase 1 (TBK1) for immune and cancer-related drug discovery, and Tropomyosin receptor kinases (TRKs) for cancer therapy.[13][14]
The following diagram illustrates the interaction of a 1H-pyrazolo[3,4-b]pyridine inhibitor with a generic kinase active site, highlighting the key hydrogen bonding interaction.
Caption: Key Hydrogen Bond Interaction of the 1H-Pyrazolo[3,4-b]pyridine Core with the Kinase Hinge Region.
Beyond Kinases: A Diverse Pharmacological Profile
The therapeutic potential of 1H-pyrazolo[3,4-b]pyridines extends beyond kinase inhibition.
AMP-Activated Protein Kinase (AMPK) Activators: A series of derivatives have been developed as activators of AMPK, a key regulator of cellular energy homeostasis.[15] Compound 17f showed activation comparable to the known activator A-769662.[15]
Dual Orexin Receptor Antagonists (DORAs): These compounds have been investigated for the treatment of insomnia.[16]
Anticancer Agents via Topoisomerase II Inhibition: Some pyrazolo[3,4-b]pyridine derivatives have demonstrated potent antiproliferative activity by inhibiting topoisomerase IIα, an enzyme essential for DNA replication.[8]
Antimicrobial and Antiviral Activity: The scaffold has also been explored for its potential in combating infectious diseases, with some derivatives showing activity against various bacteria, fungi, and viruses.[17][18]
In Practice: A Detailed Experimental Protocol
To provide a practical understanding of the synthesis of these compounds, a representative experimental protocol for the synthesis of a 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-one is provided below. This protocol is adapted from a published procedure.[19]
Synthesis of 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-one (General Procedure)
A solution of the appropriate 5-amino-1-arylpyrazole (1 equivalent) in diphenyl ether is prepared.
The solution is heated to reflux under an inert atmosphere (e.g., argon) for 1 hour.
The reaction mixture is then cooled to room temperature.
The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of cyclohexane/ethyl acetate).
The fractions containing the desired product are collected and the solvent is evaporated under reduced pressure to yield the pure 1,6-disubstituted pyrazolo[3,4-b]pyridine-4-one.
Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Insights
The extensive research on 1H-pyrazolo[3,4-b]pyridines has generated a wealth of SAR data, providing valuable insights for the rational design of new and improved derivatives.
Target
Key SAR Observations
FGFR Kinases
The N(1)-H of the pyrazole ring is essential for activity, likely forming a hydrogen bond with the kinase hinge region. N-methylation leads to a complete loss of activity.[9][10]
ALK Kinase
Specific substitutions on the pyrazolo[3,4-b]pyridine core can overcome resistance mutations like ALK-L1196M.[11]
CDK Kinases
A 2,6-difluorophenyl substitution at a specific position is critical for potent inhibitory activity against CDK1/2.[12]
AMPK
An exposed pyrazole N-H and para-substitution on a diphenyl group are important for potent activation.[15]
TBK1
The bioisosteric replacement of other heterocyclic cores with the 1H-pyrazolo[3,4-b]pyridine scaffold can lead to potent and selective inhibitors.[13]
Future Perspectives and Conclusion
The 1H-pyrazolo[3,4-b]pyridine scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its journey from a chemical curiosity to a privileged structure in drug discovery is a testament to the power of bioisosteric design and the relentless pursuit of novel therapeutic agents. The versatility of its synthesis and the breadth of its biological activities ensure that this remarkable heterocyclic system will continue to be a fertile ground for innovation in the years to come. Future research will likely focus on the development of even more selective and potent inhibitors for a wider range of therapeutic targets, as well as the exploration of novel applications in areas such as chemical biology and diagnostics. The legacy of the 1H-pyrazolo[3,4-b]pyridine core is still being written, and it promises to be a story of continued scientific advancement and therapeutic breakthroughs.
References
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters.
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. PubMed.
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues. PubMed.
Synthesis and biological activities of some N4-substituted 4-aminopyrazolo(3,4-d)pyrimidines. PubMed.
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Taylor & Francis Online.
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH.
Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer. MDPI.
Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications.
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. SciSpace.
Discovery of 1H-pyrazolo[3,4-b]pyridines as potent dual orexin receptor antagonists (DORAs). PubMed.
4-Amino-Substituted Pyrazolo[3,4-d]Pyrimidines: Synthesis and Biological Properties. ResearchGate.
Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2. ResearchGate.
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing.
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
Synthesis of new 1H-pyrazolo[3,4-b]pyridine derivatives. ResearchGate.
1H-pyrazolo[3,4-b] pyridine with anticancer activity. ResearchGate.
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI.
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. PMC.
1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications. PubMed.
New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica.
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. ResearchGate.
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI.
Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue. PMC.
Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. Journal of Medicinal Chemistry - ACS Publications.
1H-Pyrazolo[3,4-b]pyridines: synthesis and biomedical applications. Ramon Llull University.
Allopurinol. Wikipedia.
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. MDPI.
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
Whitepaper: 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in Modern Drug Discovery
Executive Summary The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged motif in modern medicinal chemistry, primarily due to its exceptional ability to mimic the purine ring of adenosine triphosphate (ATP)[1]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged motif in modern medicinal chemistry, primarily due to its exceptional ability to mimic the purine ring of adenosine triphosphate (ATP)[1]. Within this family, 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid serves as a highly advanced, bifunctional building block. By offering two orthogonal vectors for diversification—a highly reactive electrophilic center at C4 and an amide-coupling handle at C3—this intermediate enables the rapid assembly of complex, highly selective kinase inhibitors and antiproliferative agents[2].
This technical guide provides an in-depth analysis of the structural rationale behind this scaffold, details a chemoselective, self-validating synthetic methodology, and maps its application across high-value biological targets.
As drug development professionals, we do not select scaffolds arbitrarily; every atom must serve a distinct geometric or electronic purpose. The 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid core is engineered to exploit the conserved architecture of the kinase ATP-binding domain[4].
The Core (Hinge Binding): The pyrazolo[3,4-b]pyridine system contains a bidentate hydrogen bond donor (N1-H) and acceptor (N2 or pyridine N) pair. This motif perfectly aligns with the backbone amide residues of the kinase hinge region, anchoring the molecule deep within the ATP pocket[5].
The C4-Chloro Vector (SNAr Diversification): The chlorine atom at the 4-position is strongly activated by the electron-withdrawing nature of the adjacent pyridine nitrogen. This creates an ideal electrophile for Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig cross-coupling. Substituting this position with bulky anilines or aliphatic amines directs the molecule toward the solvent-exposed channel, optimizing physicochemical properties and tuning selectivity[6].
The C3-Carboxylic Acid Vector (Structural Extension): Position 3 is geometrically oriented toward the ribose-binding pocket or the allosteric DFG-out pocket. The carboxylic acid provides a versatile handle for amide couplings, allowing medicinal chemists to easily append solubilizing groups or allosteric probes[7].
Fig 1. Structural rationale and functionalization vectors for kinase inhibitor design.
Chemoselective Synthesis Methodology
The Causality of the Synthetic Route
A common pitfall in synthesizing this molecule is attempting to oxidize the C3-methyl group after installing the C4-chloro group. Under the harsh alkaline conditions required for KMnO₄ oxidation, the highly activated C4-chloro group is susceptible to SNAr hydrolysis, yielding the undesired 4-hydroxy byproduct.
The Solution: The oxidation of the C3-methyl group must be performed while the C4 position is still protected as a relatively inert hydroxyl (pyridone) group[7]. Following oxidation, treatment with POCl₃ achieves a dual activation: it simultaneously chlorinates the C4 position and converts the C3-carboxylic acid into an acyl chloride. A controlled aqueous quench then selectively hydrolyzes the highly reactive acyl chloride back to the carboxylic acid, leaving the robust C4-chloro group intact[8].
Fig 2. Chemoselective synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, ensuring intermediate confirmation before proceeding to subsequent steps.
Phase 1: Gould-Jacobs Cyclization
Reaction: Condense 5-amino-3-methylpyrazole with diethyl ethoxymethylenemalonate (EMME) in ethanol at reflux for 2 hours to form the intermediate enamine[2].
Cyclization: Concentrate the mixture and heat the neat residue in Dowtherm A at 250 °C for 1 hour.
Validation: Cool and precipitate with hexanes. The resulting 4-hydroxy-3-methyl-1H-pyrazolo[3,4-b]pyridine should present a distinct shift in the ¹H-NMR corresponding to the newly formed pyridine ring proton (C5-H).
Phase 2: Alkaline Oxidation
Reaction: Suspend the Phase 1 product in 2M aqueous NaOH. Heat to 100 °C and add an aqueous solution of KMnO₄ dropwise over 2 hours[7].
Validation (Visual): The reaction is self-indicating. The purple KMnO₄ will reduce to a dark brown, insoluble MnO₂ precipitate. Complete disappearance of the purple color indicates consumption of the oxidant.
Workup: Filter the hot mixture through Celite to remove MnO₂. Acidify the filtrate with 37% HCl to pH ~2 to precipitate 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Phase 3: Dual Activation and Controlled Hydrolysis
Chlorination: Suspend the Phase 2 acid in neat POCl₃ (10 equiv). Add a catalytic amount of N,N-dimethylformamide (DMF) and reflux for 4 hours.
Validation (In-Process): Quench a 10 µL aliquot in methanol. LC-MS should show the C3-methyl ester (mass corresponding to the quenched acyl chloride) and the C4-chloro mass, confirming complete activation.
Hydrolysis: Concentrate the bulk POCl₃ in vacuo. Carefully pour the resulting syrup onto crushed ice under vigorous stirring. The water will selectively hydrolyze the C3-acyl chloride back to the carboxylic acid. Filter the resulting solid and dry in vacuo to yield the final 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid .
Biological Target Landscape
Derivatives synthesized from the 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold have demonstrated potent efficacy across a variety of therapeutic targets. Table 2 summarizes the quantitative and qualitative impact of these derivatives in recent literature.
Table 2: Target Landscape for Pyrazolo[3,4-b]pyridine Derivatives
Biological Target
Disease Indication
Mechanism / Efficacy Profile
Reference
FGFR (Fibroblast Growth Factor Receptor)
Solid Tumors (e.g., H1581 xenografts)
Potent and selective inhibition via hinge-binding; significant in vivo antitumor activity.
Pyrazolopyridine Fused Heterocycles: Structural Dynamics, Synthesis, and Pharmacological Profiling
Executive Summary Pyrazolopyridines represent a privileged class of 5:6 aza-fused N-heteroaromatic compounds (NHACs) that have become cornerstones in modern medicinal chemistry and drug discovery. Characterized by the fu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Pyrazolopyridines represent a privileged class of 5:6 aza-fused N-heteroaromatic compounds (NHACs) that have become cornerstones in modern medicinal chemistry and drug discovery. Characterized by the fusion of a five-membered pyrazole ring with a six-membered pyridine ring, these scaffolds offer exceptional modularity[1]. This technical whitepaper explores the fundamental structural characteristics of pyrazolopyridines, details state-of-the-art green synthesis workflows, and provides a comprehensive analysis of their pharmacological profiling—specifically their role as potent kinase and topoisomerase inhibitors.
Structural and Electronic Characteristics
The fundamental architecture of pyrazolopyridines imparts distinct electronic and thermodynamic properties that dictate their reactivity and biological target affinity.
Dipolar Nature: The fusion of the π-excessive pyrazole ring with the π-deficient pyridine ring creates a highly stable, planar, and rigid dipolar scaffold[1]. This electronic push-pull system enhances the molecule's ability to participate in diverse π-π stacking and hydrogen-bonding interactions within enzyme active sites.
Tautomeric Stability: Pyrazolo[3,4-b]pyridines predominantly exhibit tautomerism, existing in either 1H- or 2H-isomeric forms[2]. Computational AM1 calculations and thermodynamic profiling demonstrate that the 1H-tautomer is significantly more stable—by approximately 37.03 kJ/mol (roughly 9 kcal/mol)—than its 2H counterpart[2]. This inherent stability is critical during drug design, as the 1H-tautomer optimally mimics the adenine moiety of ATP, allowing it to anchor securely into the ATP-binding clefts of target kinases.
Synthetic Methodologies and Chemical Workflows
Modern synthesis of pyrazolopyridines has shifted toward sustainable, multi-component reactions (MCRs) and transition-metal-free catalysis. Scaffold hopping and cooperative vinylogous anomeric-based oxidation are frequently employed to generate diverse libraries with high atom economy[3].
Microwave-assisted multicomponent synthesis workflow for pyrazolo[3,4-b]pyridines.
Protocol 1: Microwave-Assisted Green Synthesis of Pyrazolo[3,4-b]pyridines
Expertise Rationale: Microwave irradiation is preferred over conventional refluxing because it provides uniform dielectric heating. This accelerates the condensation-cyclization cascade and kinetically traps the thermodynamically favored 1H-tautomer, minimizing side-product formation[2][4].
Reagent Preparation: In a quartz microwave vial, combine equimolar amounts (1.0 mmol) of a substituted 3-aminopyrazole and an appropriate α,β-unsaturated carbonyl compound (e.g., ethyl acetoacetate).
Catalyst Addition: Add a catalytic amount of a heterogeneous green catalyst (such as MCM-41 supported Schiff base or Co-MOF-71) to facilitate Schiff base formation while allowing for easy post-reaction recovery[3].
Irradiation: Subject the solvent-free mixture to microwave irradiation at 80–100 °C (150 W) for 10–15 minutes.
Self-Validating Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) mobile phase. The complete disappearance of the primary amine spot confirms the successful completion of the rate-limiting condensation step.
Cyclization: The intermediate undergoes spontaneous intramolecular cyclization. Introduce a mild oxidant (e.g., ambient air or trace I2) if complete aromatization to the pyridine core is required.
Purification: Cool the reaction vessel to room temperature. Triturate the crude solid with ice-cold absolute ethanol, filter, and recrystallize to yield the pure 1H-pyrazolo[3,4-b]pyridine derivative.
Pharmacological Landscape and Target Inhibition
Pyrazolopyridines exhibit a remarkably broad spectrum of biological activities. By modifying the substituents at the C3 and N1 positions, researchers can finely tune the scaffold's affinity for various oncogenic and inflammatory targets[2][5].
Kinase Inhibition: Pyrazolo[3,4-b]pyridines act as potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Proviral Integration site for Moloney murine leukemia virus 1 (PIM1)[6]. They also demonstrate high selectivity for Tropomyosin receptor kinase A (TRKA), a critical target in cancer proliferation[7].
Topoisomerase IIα Inhibition: Specific derivatives bind to Topoisomerase IIα, stabilizing the DNA cleavage complex. This prevents DNA relaxation, leading to severe replication stress and subsequent apoptosis[8].
Neurotherapeutics: Tetrahydro-pyrazolopyridines have been validated as potent γ-secretase modulators, effectively reducing the production of neurotoxic amyloid-beta (Aβ42) in in vivo models of Alzheimer's disease[9].
Quantitative Pharmacological Data
Table 1: Biological Activity Profile of Selected Pyrazolopyridine Derivatives
Dual mechanistic pathways of pyrazolopyridines inducing apoptosis via kinase and Topo IIα inhibition.
Biological Evaluation Protocols
Protocol 2: In Vitro Cytotoxicity and Topoisomerase IIα Relaxation Assay
Expertise Rationale: To evaluate antiproliferative potency accurately, the Sulforhodamine B (SRB) assay is utilized over the traditional MTT assay. SRB binds stoichiometrically to basic amino acids under mild acidic conditions, providing a highly linear readout of cellular protein mass (cell number) that is independent of the transient mitochondrial metabolic fluctuations that often confound MTT results[6][10]. The subsequent Topo IIα assay confirms whether the observed cytotoxicity is driven by target-specific DNA cleavage stabilization[8].
Part A: SRB Cytotoxicity Assay
Cell Seeding: Seed target cancer cell lines (e.g., MCF7, HepG2) in 96-well plates at a density of 5,000 cells/well in 100 μL of complete medium. Incubate for 24 h at 37 °C, 5% CO2.
Compound Treatment: Treat cells with serial dilutions of the synthesized pyrazolopyridine (0.01 to 100 μM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin)[10]. Incubate for 72 h.
Fixation: Add 50 μL of cold 50% trichloroacetic acid (TCA) directly to the culture medium in each well. Incubate at 4 °C for 1 hour to fix the cells in situ. Wash plates 5 times with distilled water and air dry.
Staining and Readout: Add 100 μL of 0.4% SRB solution (dissolved in 1% acetic acid) to each well. Stain for 10 minutes at room temperature. Wash 5 times with 1% acetic acid to remove unbound dye. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5) and measure absorbance at 540 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Part B: Topoisomerase IIα Relaxation Assay
Reaction Assembly: In a 20 μL reaction volume, combine 0.25 μg of supercoiled pBR322 plasmid DNA, Topo IIα assay buffer (containing ATP and Mg2+), and varying concentrations of the test compound[8].
Enzyme Addition: Add 1-2 units of human recombinant Topoisomerase IIα.
Self-Validating Step: Include a reaction with Etoposide as a positive control for Topo II inhibition, and a negative control lacking the enzyme to mark the baseline migration of supercoiled DNA.
Incubation and Termination: Incubate at 37 °C for 30 minutes. Terminate the reaction by adding a stop buffer containing SDS and Proteinase K, followed by incubation at 45 °C for 30 minutes to digest the enzyme.
Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel (without ethidium bromide) at 2 V/cm. Post-stain with ethidium bromide and visualize under UV light. The retention of the lower supercoiled DNA band indicates successful inhibition of Topo IIα relaxation activity[8].
Synthesis protocols for 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Introduction & Strategic Scope The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, serving as a bioisostere for indazoles and purines in the development of kinase inhibitors, adenosine receptor antagon...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Scope
The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, serving as a bioisostere for indazoles and purines in the development of kinase inhibitors, adenosine receptor antagonists, and antileishmanial agents[1]. Specifically, 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a highly versatile building block. The C3-carboxylic acid provides a handle for amide coupling, while the C4-chloride serves as an electrophilic site for late-stage nucleophilic aromatic substitution (SNAr) diversification.
This protocol details a highly optimized, four-step linear synthesis starting from commercially available ethyl 5-amino-1H-pyrazole-3-carboxylate. The methodology is designed as a self-validating system, incorporating visual cues, TLC tracking, and mechanistic rationale to ensure reproducibility and high fidelity on the bench.
Retrosynthetic Strategy & Workflow
The synthesis relies on a modified Gould-Jacobs approach. By utilizing Meldrum's acid instead of traditional acyclic malonates, we strictly control the regiochemistry to yield a pyridine ring devoid of substituents at the C5 and C6 positions.
Figure 1: Four-step linear synthesis of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Mechanistic Causality: The Meldrum's Acid Advantage (E-E-A-T)
Why use Meldrum's acid instead of Diethyl ethoxymethylenemalonate (EMME)?
EMME is the classic reagent for synthesizing fused pyridines. However, condensation of an aminopyrazole with EMME inherently yields a 5-carboxylate-substituted pyrazolo[3,4-b]pyridine[1]. Because our target requires unsubstituted C5 and C6 positions, EMME is structurally incompatible.
Meldrum's acid, condensed with triethyl orthoformate, forms an aminomethylene adduct. When subjected to thermal shock in Dowtherm A (250 °C), this adduct undergoes a cascade decomposition. It first loses acetone to form a malonic anhydride intermediate, which rapidly extrudes CO2. A subsequent [1,3]-hydrogen shift generates an extremely reactive imidoyl ketene. This ketene immediately undergoes a 6π-electrocyclic ring closure onto the unsubstituted C4 position of the pyrazole, yielding the exact 4-hydroxy-1H-pyrazolo[3,4-b]pyridine core required[2].
Figure 2: Thermal decomposition of Meldrum's acid adduct to yield the 4-hydroxy intermediate.
Materials and Reagents
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Ethyl 5-amino-1H-pyrazole-3-carboxylate
155.16
1.0
10.0 g
Starting Material
Meldrum's acid
144.13
1.1
10.2 g
C3-bis-electrophile
Triethyl orthoformate
148.20
1.5
14.3 g
Methine source
Dowtherm A
166.22 (avg)
Solvent
150 mL
High-boiling medium
Phosphorus oxychloride (POCl3)
153.33
Excess
40 mL
Chlorinating agent
N,N-Dimethylformamide (DMF)
73.09
Catalytic
0.5 mL
Vilsmeier-Haack Catalyst
Lithium hydroxide monohydrate
41.96
2.5
2.3 g
Chemoselective Base
Step-by-Step Experimental Protocols
Step 1: Condensation (Preparation of the Meldrum's Acid Adduct)
In a 250 mL round-bottom flask, suspend ethyl 5-amino-1H-pyrazole-3-carboxylate (10.0 g, 64.5 mmol) and Meldrum's acid (10.2 g, 70.9 mmol) in absolute ethanol (100 mL).
Add triethyl orthoformate (14.3 g, 96.7 mmol) in one portion.
Attach a reflux condenser and heat the mixture to 85 °C.
Visual Cue: The initial suspension will dissolve into a clear yellow solution, followed by the precipitation of a thick, pale-yellow solid after ~30 minutes.
Continue refluxing for 4 hours. Validation: Monitor by TLC (10% MeOH/DCM). The starting material (Rf = 0.2) should be completely consumed, replaced by the adduct (Rf = 0.5).
Cool the reaction to 0 °C in an ice bath. Filter the precipitate, wash with ice-cold ethanol (2 × 20 mL), and dry under vacuum to afford the adduct as a pale-yellow powder (~17.0 g, 85% yield).
Step 2: Thermal Cyclization (Gould-Jacobs Type)
Equip a 500 mL three-neck flask with a thermometer, an addition funnel, and a short-path distillation head. Add Dowtherm A (150 mL) and heat to 240–250 °C using a heating mantle.
Carefully add the adduct from Step 1 (15.0 g) portion-wise over 15 minutes.
Visual Cue: Vigorous effervescence will occur immediately upon addition due to the rapid evolution of CO2 and boiling acetone. The solution will turn dark brown.
Maintain the temperature at 240 °C for 45 minutes. Validation: TLC (10% MeOH/DCM) will show the disappearance of the adduct and the formation of a baseline-hugging spot (Rf = 0.1).
Remove from heat and allow the mixture to cool to room temperature. Add hexanes (300 mL) under vigorous stirring to precipitate the product.
Filter the resulting brown solid, wash extensively with hexanes to remove residual Dowtherm A, and dry to yield ethyl 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (~6.6 g, 70% yield).
Step 3: Chlorination
Mechanistic Note: POCl3 alone is sluggish. Adding catalytic DMF generates the Vilsmeier-Haack reagent (chloromethyleneiminium ion) in situ, which rapidly activates the tautomeric C4-oxygen, facilitating SNAr displacement by chloride[3].
In a 100 mL flask, suspend the hydroxy intermediate (6.0 g, 28.9 mmol) in POCl3 (30 mL). Add DMF (0.5 mL).
Heat the mixture to reflux (105 °C) for 3 hours. Visual Cue: The solid will dissolve, and HCl gas will evolve.
Validation: Quench a micro-aliquot in water, extract with EtOAc, and check TLC (Hexanes/EtOAc 1:1). The product spot will appear at Rf = 0.6.
Cool the mixture and concentrate under reduced pressure to remove excess POCl3.
Carefully pour the thick residue onto crushed ice (200 g). Neutralize to pH 7 using saturated aqueous NaHCO3.
Extract the aqueous layer with EtOAc (3 × 100 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate to yield ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as an off-white solid (~5.2 g, 80% yield).
Step 4: Chemoselective Hydrolysis
Mechanistic Note: The C4-chloro group is highly susceptible to SNAr. Using harsh basic conditions (e.g., NaOH at reflux) will inevitably displace the chloride with hydroxide[4]. LiOH at room temperature ensures chemoselective ester hydrolysis.
Dissolve the chloro-ester (5.0 g, 22.1 mmol) in a mixture of THF (50 mL) and H2O (50 mL).
Add LiOH·H2O (2.3 g, 55.2 mmol) and stir the biphasic mixture at room temperature for 3 hours.
Validation: TLC (DCM/MeOH/AcOH 90:9:1) will show complete conversion to the acid (Rf = 0.2).
Remove the THF under reduced pressure. Cool the remaining aqueous phase to 0 °C and acidify dropwise with 1M HCl until pH ~2.
Visual Cue: A dense white precipitate will form immediately upon acidification.
Filter the solid, wash with cold water (2 × 20 mL), and dry overnight under high vacuum to afford the final product, 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (~3.9 g, 90% yield).
Analytical Validation Data
To ensure structural integrity, compare isolated intermediates and the final product against the following expected spectroscopic parameters:
Note: The coupling constant shift from ~7.2 Hz in the hydroxy intermediate to ~5.0 Hz in the chloro derivatives is diagnostic of the transition from a pyridone-like tautomer to a fully aromatic pyridine ring.
References
Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides - PubMed. Source: nih.gov. URL:[1]
CA2932169A1 - Substituted 1h-pyrrolo[2,3-b]pyridine and 1h-pyrazolo[3,4-b]pyridine derivatives as salt inducible kinase 2 (sik2) inhibitors - Google Patents. Source: google.com. URL:[3]
Gas-Phase Synthesis of Pyrazolo[3,4-b]pyridin-4-ones. Source: thieme-connect.com. URL:[2]
Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors | Journal of Medicinal Chemistry - ACS Publications. Source: acs.org. URL:[4]
Application Note: 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid in Targeted Drug Discovery
Executive Summary & Structural Rationale The development of highly selective, ATP-competitive kinase inhibitors and dual-pathway modulators relies heavily on privileged heterocyclic scaffolds. 4-chloro-1H-pyrazolo[3,4-b]...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Structural Rationale
The development of highly selective, ATP-competitive kinase inhibitors and dual-pathway modulators relies heavily on privileged heterocyclic scaffolds. 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 2169132-61-8) has emerged as a highly versatile, bifunctional building block in modern medicinal chemistry[1].
As an Application Scientist, selecting this specific scaffold is driven by its precise stereoelectronic properties:
Hinge-Binding Mimicry: The pyrazolo[3,4-b]pyridine core acts as a bioisostere for the adenine ring of ATP. The N1-H and N2/N7 heteroatoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.
Orthogonal Reactivity: The molecule features two highly distinct reactive sites. The C4-chlorine atom is situated on an electron-deficient pyridine ring, making it highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2]. Conversely, the C3-carboxylic acid serves as a stable handle for late-stage amide coupling or esterification, allowing the drug designer to project solubilizing groups into the solvent-exposed region of the target protein.
Caption: Orthogonal functionalization logic of the pyrazolo[3,4-b]pyridine scaffold.
Mechanistic Profiling in Oncology & Vascular Remodeling
The modularity of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has enabled its application across diverse therapeutic areas:
Oncology: Mps1 and TAM/MET Kinase Inhibition
Monopolar spindle kinase 1 (Mps1) is a critical regulator of the Spindle Assembly Checkpoint (SAC). Overexpression of Mps1 in aggressive tumors (e.g., triple-negative breast cancer) prevents premature mitotic exit. Derivatives of this scaffold have been optimized to achieve single-digit nanomolar inhibition of Mps1 (IC50 = 2.596 nM). By inhibiting Mps1, these compounds abrogate the SAC, forcing cancer cells into premature mitosis, resulting in lethal aneuploidy and apoptosis [3]. Similarly, this core is utilized in the rapid synthesis of TAM and MET receptor kinase inhibitors, targeting the tumor microenvironment and metastasis [2].
Caption: Mechanism of action for Mps1 kinase inhibition leading to cancer cell apoptosis.
Beyond oncology, the scaffold has been engineered into dual-pathway regulators for PAH. By substituting the C4 position with specific anilines and modifying the C3 position, researchers have developed compounds that simultaneously stimulate soluble guanylate cyclase (sGC) for vasodilation and inhibit AMP-activated protein kinase (AMPK) to prevent vascular remodeling [4].
Quantitative Structure-Activity Relationship (QSAR) Data
The table below summarizes the biological efficacy of key drug candidates derived directly from the 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid core.
Scaffold Derivative
Target / Disease Model
Key Biological Activity
Reference
Compound 31
Mps1 Kinase (Breast Cancer)
IC50 = 2.596 nM; Strong tumor regression in MDA-MB-468 xenografts
[3]
Compound 14
PREP (Neurodegeneration)
IC50 = 530 nM; Covalent inhibition via targeted reactive residues
[5]
Compound 2
AMPK / sGC (PAH)
Significant Right Ventricular Systolic Pressure (RVSP) reduction in vivo
[4]
Compound 8c
Topoisomerase IIα (Leukemia)
GI50 = 1.33 µM; S-phase cell cycle arrest and apoptosis
[6]
Validated Experimental Protocols
To ensure reproducibility and high yield, the following protocols are designed as self-validating systems . Quality control checkpoints are built directly into the workflow to confirm reaction success before proceeding to the next step.
Scientific Causality: The SNAr reaction relies on the stabilization of the anionic Meisenheimer complex. Using a polar aprotic solvent (DMF) enhances the nucleophilicity of the incoming amine by leaving it unsolvated, while simultaneously stabilizing the transition state. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation and subsequent deactivation of the nucleophile.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask under N2 atmosphere, dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.
Activation: Add DIPEA (3.0 eq) followed by the target nucleophile (e.g., substituted aniline or aliphatic amine, 1.2 eq).
Reaction: Heat the mixture to 90 °C with continuous stirring for 4–6 hours.
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material peak (m/z ~197.0) should completely disappear. If >5% starting material remains after 4 hours, spike the reaction with an additional 0.5 eq of the nucleophile and 1.0 eq of DIPEA.
Workup & Isolation: Cool the reaction to room temperature and pour dropwise into rapidly stirring ice-cold water (10x volume of DMF).
Self-Validation Checkpoint: A precipitate must form. The displacement of the chloride ion by a larger organic group drastically reduces aqueous solubility.
Purification: Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum to afford the C4-substituted intermediate.
Protocol B: C3-Amide Coupling
Scientific Causality: The carboxylic acid at the C3 position is sterically hindered and electronically deactivated by the adjacent heterocyclic system. Standard coupling agents (like EDC) often fail or result in low yields. HATU is utilized because it forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling process even with hindered amines.
Step-by-Step Procedure:
Pre-Activation: Dissolve the C4-substituted intermediate (1.0 eq) in anhydrous DMF (0.1 M). Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir at room temperature for 15 minutes.
Self-Validation Checkpoint: Quench a 5 µL aliquot in 100 µL of methanol. LC-MS analysis should reveal the mass of the methyl ester, confirming that the carboxylic acid has been successfully converted into the active HOAt ester.
Coupling: Add the target amine (1.5 eq) to the activated mixture. Stir at room temperature for 2 hours.
Aqueous Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash with a 5% aqueous LiCl solution (3x).
Scientific Causality: Aqueous LiCl is highly effective at partitioning DMF into the aqueous layer, preventing emulsion formation and avoiding DMF contamination in the final NMR spectra.
Final Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH gradient) to yield the final drug candidate.
References
Chemical Substance Information: 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid. NextSDS. Available at: [Link]
An Expedient Approach for the Synthesis of TAM and MET Receptor Kinase Inhibitor's Core. Organic Process Research & Development (2025). Available at:[Link]
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry (2023). Available at:[Link]
Discovery of Novel Pyrazolo[3,4-b] Pyridine Derivatives with Dual Activities of Vascular Remodeling Inhibition and Vasodilation for the Treatment of Pulmonary Arterial Hypertension. Journal of Medicinal Chemistry (2020). Available at:[Link]
Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition. Journal of Medicinal Chemistry (2026). Available at:[Link]
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Pharmaceuticals (MDPI) (2025). Available at:[Link]
Method
Application Note: 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid as a Bifunctional Intermediate in Drug Discovery
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Executive Summary & Chemical Significance In the landscape of m...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Experimental Protocol
Executive Summary & Chemical Significance
In the landscape of modern targeted therapeutics, the 1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore, acting as a highly effective bioisostere of purine. It is extensively utilized in the design of ATP-competitive kinase inhibitors and antiviral nucleoside analogs .
4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 2169132-61-8) represents a highly versatile, bifunctional building block for these efforts. Its structural architecture offers two orthogonal sites for late-stage diversification:
The C-3 Carboxylic Acid: Primed for amide coupling to explore solvent-exposed specificity pockets in the kinase domain.
The C-4 Chlorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing for the introduction of gatekeeper-interacting motifs.
This application note provides an authoritative guide on the mechanistic rationale, handling, and self-validating protocols for utilizing this intermediate in the synthesis of targeted therapeutics, such as Tropomyosin-receptor kinase (TRK) inhibitors, Wnt pathway modulators, and antiviral nucleosides .
Physicochemical Properties
To ensure reproducible experimental design, the foundational properties of the intermediate are summarized below.
Table 1: Quantitative Data & Physicochemical Properties
~ 9.0 (Weakly acidic, requires strong base for alkylation)
Reactivity Profile
Bifunctional (Electrophilic at C-4; Carboxyl-donor at C-3)
Storage Conditions
Room temperature, sealed, desiccated
Mechanistic Insights & Structural Mapping
The Hinge-Binding Motif
The pyrazolo[3,4-b]pyridine core is prized for its ability to form a robust hydrogen bond donor-acceptor pair with the backbone residues of the kinase hinge region (typically via N-1 and N-2). By anchoring the molecule at the hinge, the C-3 and C-4 vectors are perfectly aligned to project into the specificity and hydrophobic pockets, respectively .
Causality of Reactivity at C-4
The C-4 position is exceptionally reactive toward nucleophiles. Why? The chlorine atom is situated para to the electron-withdrawing N-7 atom of the fused pyridine ring. During an SNAr reaction, the incoming nucleophile forms an anionic Meisenheimer intermediate. This negative charge is highly stabilized by delocalization onto the electronegative N-7 atom. Consequently, the activation energy barrier is lowered, allowing displacement by aliphatic amines, anilines, or alkoxides under mild heating.
Fig 1. Structural mapping of the pyrazolo[3,4-b]pyridine core in kinase inhibitor design.
Synthetic Workflows & Divergent Applications
The true power of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid lies in its divergent synthetic utility. Depending on the order of operations, it can be driven toward targeted kinase inhibitors or antiviral nucleoside analogs.
Fig 2. Divergent synthetic workflows utilizing the bifunctional intermediate.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the causality of the reaction is verifiable at every stage.
Protocol A: HATU-Mediated Amide Coupling at C-3
Rationale: HATU is selected over EDC/HOBt because the uronium-based reagent rapidly forms a highly reactive 7-aza-HOBt ester. This overcomes the steric hindrance of the adjacent C-4 chlorine and ensures high yields even with deactivated or sterically encumbered amines. DMF is used to solubilize the highly polar zwitterionic starting material.
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask under an inert N2 atmosphere, dissolve 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (1.0 equiv, 1.0 mmol, 197.6 mg) in anhydrous DMF (5.0 mL).
Activation: Add DIPEA (3.0 equiv, 3.0 mmol, 522 µL) followed by HATU (1.2 equiv, 1.2 mmol, 456 mg). Stir the mixture at room temperature for 15 minutes to allow the active ester to form. The solution will typically transition from pale yellow to a deeper amber.
Coupling: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol) dropwise. Stir at room temperature for 2 hours.
Self-Validation Checkpoint (LC-MS): Quench a 5 µL aliquot in 100 µL of 1:1 MeCN/H2O. Analyze via LC-MS. The starting material mass (m/z 198.0 [M+H]+) must be completely absent. If unreacted acid persists, add an additional 0.2 equiv of HATU.
Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The desired C-3 amide will precipitate. Filter the solid, wash with cold water (2 × 10 mL), and dry under high vacuum.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-4
Rationale: SNAr requires overcoming a high activation energy barrier. n-Butanol (bp 117 °C) is the optimal solvent because its polar protic nature stabilizes the anionic transition state and solvates the departing chloride ion, driving the reaction to completion.
Step-by-Step Methodology:
Preparation: Suspend the C-3 amide intermediate from Protocol A (1.0 equiv, 0.5 mmol) in n-butanol (3.0 mL) in a heavy-walled sealed tube or microwave vial.
Reagent Addition: Add the nucleophile (e.g., a substituted aniline or aliphatic amine, 2.0 equiv, 1.0 mmol) and DIPEA (2.0 equiv, 1.0 mmol).
Expert Insight: If the N-1 position was previously protected with a SEM group to enhance solubility, SNAr can be performed at slightly lower temperatures (90 °C) .
Reaction: Seal the tube and heat to 110 °C for 12–16 hours.
Self-Validation Checkpoint (TLC & UV): Monitor via TLC (Eluent: 5% MeOH in DCM). The C-4 chloro starting material will be consumed, and a new, more polar spot will appear. The SNAr product often exhibits distinct, bright fluorescence under 254 nm UV light due to the extended conjugation of the newly formed amine linkage.
Isolation: Cool to room temperature. Concentrate the mixture under reduced pressure. Purify the crude residue via reverse-phase column chromatography (C18, MeCN/H2O with 0.1% TFA) to yield the final kinase inhibitor.
Data Presentation: Reaction Optimization & Expected Outcomes
Table 2: Expected Reaction Metrics and Troubleshooting
Transformation
Reagents/Conditions
Expected Yield
Analytical Marker (LC-MS / TLC)
Troubleshooting Insight
C-3 Amidation
HATU, DIPEA, DMF, RT, 2h
75 - 90%
Loss of m/z 198.0; Product mass appears
If yield is low, check amine nucleophilicity. Pre-form the active ester for 30 mins before amine addition.
C-4 SNAr (Aliphatic Amine)
n-BuOH, DIPEA, 110 °C, 12h
65 - 85%
Highly polar shift on normal-phase TLC
Aliphatic amines are strong nucleophiles; reaction may complete in <6h. Monitor closely to prevent degradation.
C-4 SNAr (Aniline)
n-BuOH, catalytic HCl, 120 °C
50 - 70%
Moderate polar shift; UV active
Anilines are weaker nucleophiles. Swap DIPEA for catalytic acid (HCl) to further activate the pyridine N-7 atom.
N-1 Glycosylation
NaH, halosugar, MeCN, 0 °C
60 - 80%
Walden inversion confirmed by 1H NMR
Strict anhydrous conditions required. Regioselectivity (N-1 vs N-2) must be verified via NOESY NMR.
References
Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present)
Source: Expert Opinion on Therapeutic Patents (via PubMed)
URL: [Link]
Title: Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides
Source: Journal of Medicinal Chemistry (via PubMed)
URL: [Link]
Source:European Patent Office (EP3919490A1)
Source:United States Patent and Trademark Office (US8450340B2)
Application
Application Note: Optimization and Protocol for the Ugi Four-Component Reaction with Pyrazolopyridine Carboxylic Acids
Introduction & Mechanistic Rationale The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the rapid, atom-economical assembly of complex peptidomimetics from an aldehyde, an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The Ugi four-component reaction (U-4CR) is a cornerstone of diversity-oriented synthesis, enabling the rapid, atom-economical assembly of complex peptidomimetics from an aldehyde, an amine, a carboxylic acid, and an isocyanide [1]. In modern drug discovery, incorporating privileged heterocyclic scaffolds—such as pyrazolopyridines—into Ugi products is highly desirable. Pyrazolopyridine derivatives exhibit profound pharmacological potential, acting as antibacterial agents and selective SMYD2 inhibitors in oncology [1].
However, researchers frequently encounter a critical bottleneck: standard U-4CR conditions (stirring in methanol at room temperature) fail when utilizing pyrazolopyridine carboxylic acids. This application note details a conditions-based divergence strategy developed by Murlykina et al., which overcomes these inherent physicochemical limitations through precise solvent and thermal optimization [1].
Causality & Optimization: Overcoming the Solubility Barrier
Executing an Ugi reaction with complex heterocyclic acids requires balancing the kinetic demands of the reaction intermediates with the physical solubility of the starting materials.
The Solubility Challenge: Pyrazolopyridine carboxylic acids possess strong intermolecular hydrogen bonding and high crystal lattice energies, rendering them virtually insoluble in pure methanol at room temperature[1]. If the acid remains in the solid phase, it cannot trap the transient nitrilium ion intermediate, stalling the reaction.
Solvent Shift (DMF/MeOH 1:2): To resolve this, the solvent system is shifted to a 2:1 mixture of Methanol and N,N-Dimethylformamide (DMF) [1]. Methanol is retained because protic solvents are essential to catalyze the initial condensation between the aldehyde and amine to form the imine. DMF is introduced as a powerful aprotic solubilizer for the pyrazolopyridine acid, ensuring it is available in the liquid phase for the subsequent nucleophilic attack [1].
Thermal Activation (70 °C): Even in the optimized solvent mixture, the steric bulk of the pyrazolopyridine core and the isocyanide (e.g., tert-butylisocyanide) creates a high activation energy barrier. Elevating the reaction temperature to 70 °C provides the necessary thermodynamic drive to push the acyl transfer (Mumm rearrangement) to completion, reducing the reaction time to 48–72 hours while maximizing the yield [1].
Experimental Protocol
The following self-validating protocol ensures high conversion rates and circumvents the need for tedious chromatographic purification by utilizing an ultrasonic-assisted precipitation workup.
In a 5 mL glass reaction vial, dissolve the appropriate amine (0.5 mmol) and aromatic aldehyde (0.5 mmol) in 2 mL of a DMF/CH₃OH (1:2 v/v) mixture [1].
Stir the mixture at room temperature for 1 hour.
Causality: Pre-incubating the aldehyde and amine allows the imine to form fully before the bulky acid is introduced. This prevents competitive side reactions (such as the Passerini three-component reaction) and ensures the reaction pathway is locked toward the Ugi product.
Step 2: Multicomponent Assembly
3. Consecutively add the pyrazolopyridine carboxylic acid (0.5 mmol) and tert-butylisocyanide (0.5 mmol) to the reaction mixture [1].
4. Tightly seal the vial to prevent the evaporation of volatile components (methanol and isocyanide).
5. Transfer the sealed vial to a heating block and stir at 70 °C for 48–72 hours until completion (monitor via TLC or LC-MS) [1].
Step 3: Ultrasonic-Assisted Workup and Isolation
6. Cool the reaction mixture to room temperature.
7. For highly soluble products: Pour the reaction mixture directly onto crushed ice. Apply ultrasonic irradiation (standard US-bath, ~44 kHz) for 15–30 minutes to induce precipitation [1].
8. Filter the resulting solid precipitate under a vacuum.
9. Purification: Suspend the collected precipitate in 5 mL of an EtOAc/hexane (1:15) mixture. Ultrasonicate for an additional 15–30 minutes, filter again, and dry under a vacuum [1].
Causality: DMF is notoriously difficult to remove and often traps unreacted starting materials within the product matrix. Pouring the mixture on ice crashes out the hydrophobic peptidomimetic. Subsequent ultrasonication in a highly non-polar solvent mixture (EtOAc/Hexane 1:15) physically disrupts product aggregates, allowing the solvent to wash away trace DMF and impurities without dissolving the target compound.
Quantitative Data & Condition Comparison
The table below summarizes the critical differences between standard Ugi conditions and the optimized protocol required for pyrazolopyridine substrates.
Parameter
Standard U-4CR
Optimized Pyrazolopyridine U-4CR
Causality / Impact
Solvent
Methanol
DMF / Methanol (1:2)
DMF solubilizes the pyrazolopyridine acid; MeOH facilitates rapid imine formation.
Temperature
Room Temperature
70 °C
Overcomes the activation barrier and steric hindrance; drives the Mumm rearrangement.
Reaction Time
12 - 24 hours
48 - 72 hours
Compensates for the reduced reactivity of the bulky heterocyclic components.
Workup
Evaporation / Column
Ice Precipitation + Ultrasonication
Avoids chromatography; ultrasonication efficiently removes DMF and unreacted reagents.
Workflow Visualization
Workflow for the optimized Ugi four-component reaction with pyrazolopyridine carboxylic acids.
References
Murlykina, M. V., Kolomiets, O. V., Kornet, M. M., Sakhno, Y. I., Desenko, S. M., Dyakonenko, V. V., Shishkina, S. V., Brazhko, O. A., Musatov, V. I., Tsygankov, A. V., Van der Eycken, E. V., & Chebanov, V. A. (2019). Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction. Beilstein Journal of Organic Chemistry, 15, 1281-1288.[Link]
Method
Application Note: Comprehensive LC-MS/MS Characterization and Fragmentation Profiling of Novel Pyrazolo[3,4-b]pyridines
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists. Introduction & Structural Significance The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Metabolism and Pharmacokinetics (DMPK) Scientists.
Introduction & Structural Significance
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry. Due to its structural homology to purines and its ability to act as a robust hydrogen bond donor/acceptor, this bicyclic system is frequently utilized in the design of potent kinase inhibitors (such as TRK and ALK-L1196M inhibitors)[1],[2], as well as antidiabetic and antimicrobial agents[3].
As drug development professionals synthesize increasingly complex pyrazolo[3,4-b]pyridine derivatives, rigorous structural elucidation becomes critical. High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC) is the gold standard for this task. Soft ionization techniques (like ESI) preserve the parent ion, while Collision-Induced Dissociation (CID) provides a mechanistic fingerprint of the molecule's core stability and substituent lability[1].
This application note provides a self-validating, field-tested protocol for the LC-MS/MS analysis of pyrazolo[3,4-b]pyridines, detailing the causality behind chromatographic choices and characteristic fragmentation pathways.
Analytical Strategy & Workflow
To ensure a self-validating system, our workflow incorporates a system suitability test (SST) using a known internal standard, ensuring mass accuracy (< 5 ppm) and consistent retention times before analyzing novel derivatives.
Fig 1. Self-validating LC-HRMS workflow for pyrazolo[3,4-b]pyridine characterization.
Causality in Method Design
Ionization Mode: The basic nitrogen atoms within the pyrazole and pyridine rings readily accept protons. Consequently, Positive Electrospray Ionization (ESI+) is the most sensitive mode for these scaffolds, typically yielding robust
[M+H]+
precursor ions[1].
Chromatographic Gradient: Novel derivatives often feature highly variable substituents (from polar carboxylic acids to lipophilic halogenated aromatic rings). A broad reverse-phase gradient (5% to 95% organic) ensures adequate retention of polar fragments while effectively eluting highly lipophilic derivatives.
Step-by-Step Experimental Protocol
Sample Preparation
Stock Solution: Dissolve 1.0 mg of the synthesized pyrazolo[3,4-b]pyridine derivative in 1.0 mL of LC-MS grade Methanol (MeOH) or Acetonitrile (ACN) to create a 1 mg/mL stock. Note: Ensure complete dissolution; sonicate for 5 minutes if necessary.
Working Dilution: Dilute the stock solution 1:1000 with initial mobile phase (e.g., 95% Water / 5% ACN with 0.1% Formic Acid) to achieve a final concentration of 1 µg/mL.
Internal Standard (IS): Spike the working solution with 10 ng/mL of a stable isotope-labeled standard or a structurally related analog (e.g., 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine) to monitor ionization suppression and retention time drift.
UHPLC Conditions
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid (promotes protonation).
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
Flow Rate: 0.4 mL/min.
Gradient Program:
0.0 - 1.0 min: 5% B (Isocratic hold to focus polar analytes)
1.0 - 7.0 min: 5% to 95% B (Linear ramp for broad separation)
7.0 - 9.0 min: 95% B (Column wash)
9.0 - 10.0 min: 5% B (Re-equilibration)
Injection Volume: 2 µL.
HRMS (Q-TOF / Orbitrap) Parameters
Source: ESI in Positive Ion Mode.
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 350 °C.
Collision Energy (CE): Ramp from 15 eV to 45 eV. Causality: A CE ramp is critical. Lower energies (15-20 eV) cleave labile peripheral substituents (e.g., amides, esters), while higher energies (35-45 eV) are required to shatter the stable pyrazolo[3,4-b]pyridine bicyclic core[4].
Mechanistic Fragmentation Profiling
Understanding the gas-phase chemistry of pyrazolo[3,4-b]pyridines allows scientists to confidently assign structures to novel derivatives and identify metabolites.
Core Fragmentation Pathways
The fragmentation of this scaffold under CID is highly predictable and governed by the stability of the heteroaromatic rings[4]:
Loss of Carbonyls (Neutral Loss of 28 Da): For derivatives featuring carboxylic acid, ester, or amide substitutions (common at the C-5 position for ALK inhibitors), the immediate and most favorable cleavage is the loss of a carbon monoxide (CO) molecule[4],[5].
Loss of Hydrogen Cyanide (Neutral Loss of 27 Da): A hallmark of nitrogen-rich heterocycles. Following peripheral substituent cleavage, the pyrazole or pyridine rings undergo ring contraction and opening, expelling HCN (
m/z
27)[4].
Halogen Radical/Acid Cleavage: Many synthetic routes utilize 5-bromo or 5-chloro-pyrazolo[3,4-b]pyridines as starting materials. These exhibit distinct isotopic signatures (e.g., 1:1 ratio for
79
Br/
81
Br). CID readily induces the loss of the halogen radical (
−X∙
) or the halogen acid (
−HX
)[4].
Fig 2. Mechanistic CID fragmentation pathways of substituted pyrazolo[3,4-b]pyridines.
Quantitative Data Presentation
To facilitate rapid identification, the table below summarizes the theoretical exact masses and diagnostic product ions for common pyrazolo[3,4-b]pyridine functionalizations observed during drug discovery[4],[5].
Derivative Class / Substitution
Precursor Ion
[M+H]+
Diagnostic Product Ions (
m/z
)
Mechanistic Assignment
5-Carboxylic Acid Substituted
Varies by R-group
[M+H−28]+[M+H−44]+
Loss of CO Loss of
CO2
5-Bromo-1H-pyrazolo[3,4-b]pyridine
197.96 / 199.96
118.05
Loss of HBr (80 Da) from the parent isotopic cluster
N-Phenyl Substituted
Varies by R-group
77.04
Formation of stable phenyl cation after core degradation
Cyano-Substituted (C-5)
Varies by R-group
[M+H−27]+
Expulsion of HCN from the nitrile group or pyrazole core
Note: Mass accuracy should always be maintained within
±
5 ppm using HRMS (e.g., Agilent Q-TOF 6550) to ensure high-confidence assignments[1].
Conclusion
The robust characterization of novel pyrazolo[3,4-b]pyridines relies heavily on understanding their gas-phase behavior. By utilizing a wide-gradient UHPLC method coupled with a ramped-collision-energy HRMS approach, researchers can capture both the fragile peripheral modifications and the resilient heterocyclic core. Recognizing diagnostic neutral losses—specifically CO (28 Da) and HCN (27 Da)—provides an authoritative, self-validating framework for confirming the structural integrity of these high-value pharmacological assets.
Application Note: Advanced Methodologies for the Late-Stage C4 Functionalization of Pyrazolo[3,4-b]pyridines
Introduction & Strategic Rationale The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound bioactivity across multiple therapeutic areas, including oncology, virol...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, exhibiting profound bioactivity across multiple therapeutic areas, including oncology, virology, and cardiovascular medicine[1]. Specifically, targeted functionalization at the C4 position has yielded highly potent and selective A1 adenosine receptor (A1AR) antagonists, which hold significant clinical promise as potassium-sparing diuretics and renal protectants[2].
Historically, the de novo synthesis of C4-functionalized derivatives via multicomponent cyclocondensation (e.g., reacting 5-aminopyrazoles with 1,3-dielectrophiles) suffered from poor regioselectivity and limited functional group tolerance[3]. To circumvent these limitations, contemporary synthetic strategies favor a late-stage functionalization approach . This involves the construction of a C4-oxygenated precursor, its subsequent conversion into a highly electrophilic C4-chloro intermediate, and final diversification via Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling[1][4].
Mechanistic Workflow and Pathway Dynamics
The electron-deficient nature of the pyridine ring, compounded by the electron-withdrawing effect of the fused pyrazole system, renders the C4 position highly susceptible to nucleophilic attack once equipped with a suitable leaving group (such as a chloride ion)[2].
Workflow for the C4-functionalization of the pyrazolo[3,4-b]pyridine scaffold.
Once the C4-amino derivatives are synthesized, they act as potent antagonists of the A1 Adenosine Receptor (A1AR). By blocking A1AR, these compounds prevent the Gi/o-protein-mediated inhibition of adenylyl cyclase, thereby maintaining intracellular cAMP levels and promoting diuresis without potassium wasting[2].
Mechanism of action of C4-functionalized pyrazolo[3,4-b]pyridines as A1AR antagonists.
Quantitative Data Summary
To guide experimental design and establish baseline expectations, Table 1 summarizes the typical reaction conditions and expected yields for the key transformations involved in C4 functionalization.
Table 1: Comparative Reaction Parameters for C4 Functionalization
Expertise Note: The following protocols incorporate built-in validation steps to ensure reproducibility, high-fidelity results, and safety during execution.
Protocol A: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine (Electrophilic Activation)
Causality: Direct halogenation of the 4-oxo/4-hydroxy tautomer is sluggish due to the stability of the conjugated system. The addition of catalytic N,N-Dimethylformamide (DMF) to Phosphorus Oxychloride (POCl₃) generates the highly reactive Vilsmeier-Haack complex (chloroiminium ion). This complex rapidly converts the C4-hydroxyl group into a superior leaving group, driving the chlorination forward efficiently[2].
Step-by-Step Method:
Preparation: In an oven-dried, argon-purged 50 mL round-bottom flask, suspend 10 mmol of 4-hydroxy-1H-pyrazolo[3,4-b]pyridine in 15 mL of anhydrous chloroform (CHCl₃).
Reagent Addition: Add 1.5 equivalents of POCl₃ (1.4 mL) dropwise at 0 °C to control the initial exotherm, followed by 0.1 equivalents of anhydrous DMF (75 µL).
Reflux: Attach a reflux condenser and heat the mixture to 65 °C for 8 hours.
Validation Check: Monitor the reaction by Thin-Layer Chromatography (TLC) using a Hexane:EtOAc (7:3) solvent system. The starting material (strong UV absorption, Rf ~0.1) should completely disappear, replaced by a faster-moving, distinct spot (Rf ~0.6).
Quenching: Cool the flask to 0 °C and carefully pour the mixture over 50 g of crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until a pH of 7-8 is reached. (Caution: The hydrolysis of excess POCl₃ is highly exothermic and releases HCl gas; perform strictly inside a fume hood).
Extraction & Purification: Extract the aqueous layer with Dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Florisil, CHCl₃ eluent) to yield the pure 4-chloro derivative[2].
Protocol B: Late-Stage SNAr Amination at the C4 Position
Causality: The C4-chloride is highly activated by the adjacent nitrogen atoms. However, to prevent premature degradation or competitive side reactions at the pyrazole N1 position, a mild organic base (Triethylamine) is utilized. The base scavenges the HCl generated during the substitution, pushing the equilibrium toward the desired substituted product without degrading the heterocyclic core[2].
Step-by-Step Method:
Setup: Dissolve 5 mmol of the 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediate in 10 mL of absolute ethanol in a heavy-walled pressure tube.
Amine Addition: Add 2.5 equivalents of the desired primary or secondary amine, followed by 2.0 equivalents of Triethylamine (TEA).
Heating: Seal the pressure tube and heat the reaction mixture to 80 °C for 12 hours behind a blast shield.
Validation Check: Perform LC-MS analysis on a crude aliquot. The mass spectrum must show the disappearance of the isotopic chlorine cluster (M / M+2 ratio of 3:1) and the appearance of the desired product mass (M+H)⁺.
Isolation: Concentrate the solvent under reduced pressure. Triturate the crude residue with ice-cold water (20 mL) to precipitate the product. Filter the solid, wash with cold ethanol (5 mL), and dry under high vacuum to afford the C4-amino functionalized product[2].
Protocol C: Palladium-Catalyzed Suzuki-Miyaura Arylation at C4
Causality: For C-C bond formation, standard SNAr is ineffective. A Pd(0) catalyst is required to undergo oxidative addition into the strong C4-Cl bond. The use of a phosphine ligand (e.g., PPh₃) stabilizes the palladium intermediate and facilitates the transmetalation step with the arylboronic acid, allowing for the installation of bulky aryl or heteroaryl groups[4].
Step-by-Step Method:
Setup: In a Schlenk tube, combine 2 mmol of 4-chloro-1H-pyrazolo[3,4-b]pyridine, 2.4 mmol of the selected arylboronic acid, and 6 mmol of K₂CO₃.
Catalyst Addition: Add 5 mol% of Pd(PPh₃)₄ (115 mg) inside a glovebox or under a strict argon counter-flow to prevent catalyst oxidation.
Solvent: Add 10 mL of a rigorously degassed Toluene/Ethanol/Water mixture (2:1:1 v/v/v).
Reaction: Seal the tube and heat at 90 °C for 16 hours with vigorous stirring.
Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark grey/black mixture (indicating Pd black precipitation) upon completion. TLC (Hexane:EtOAc 1:1) should confirm the formation of a new, highly fluorescent spot under 254 nm UV light.
Workup: Filter the mixture through a short pad of Celite to remove palladium residues. Extract the filtrate with EtOAc (2 × 15 mL), wash with brine, dry over MgSO₄, and purify via silica gel column chromatography to isolate the C4-aryl derivative[4].
References
National Center for Biotechnology Information (PMC - NIH)
One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening
ResearchGate
URL
Synthesis and alkylation of pyrazolo[3,4-c]isoquinolines and hexahydrocyclohepta[d]pyrazolo[3,4-b]pyridines
R Discovery
URL
Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors
Journal of Medicinal Chemistry - ACS Publications
URL
Technical Support Center: Purification of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with crude 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 21...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with crude 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 2169132-61-8).
As a Senior Application Scientist, I frequently see workflows fail because standard purification templates are applied to complex heterocycles. This specific building block presents unique challenges due to its amphoteric profile (a basic pyridine nitrogen and an acidic carboxylic acid) and the extreme electrophilicity of its 4-position. This guide breaks down the causality behind common failures and provides self-validating protocols to ensure high-purity recovery.
🛑 Troubleshooting & FAQs
Q1: Why does my LC-MS show a major impurity at [M-Cl+OH] (approx. -18 Da from the expected mass) in my crude mixture?A1: You are observing the 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid byproduct.
The Causality: The pyrazolo[3,4-b]pyridine core is highly electron-withdrawing. This makes the 4-chloro group exceptionally susceptible to . If your upstream ester hydrolysis or extraction involved strong aqueous bases (e.g., NaOH, KOH) at elevated temperatures, the hydroxide ion readily displaced the chlorine atom.
The Solution: To prevent SNAr hydrolysis, avoid prolonged heating in basic aqueous media. Use mild saponification conditions (e.g., LiOH in THF/H₂O at 0–5 °C) and keep all purification temperatures strictly below 25 °C.
Q2: My compound is not precipitating during the aqueous workup. Why is it staying in the aqueous layer?A2: This molecule is amphoteric and highly sensitive to pH extremes.
The Causality: At high pH, the carboxylic acid deprotonates to form a highly water-soluble sodium salt. At very low pH (< 1.0), the basic pyridine nitrogen protonates to form a soluble hydrochloride salt.
The Solution: You must perform precise isoelectric focusing. The isoelectric point (pI) for this specific zwitterion is approximately pH 2.5–3.0. Carefully adjusting the aqueous layer to this exact pH neutralizes the molecule, drastically reducing its aqueous solubility and forcing precipitation.
Q3: During Preparative HPLC, my peak is severely tailing and eluting as a broad smear. How can I fix this?A3: You are experiencing secondary interactions on your column.
The Causality: The presence of both a basic pyridine nitrogen and an acidic carboxylic acid leads to mixed-mode interactions with residual silanols on standard C18 stationary phases.
The Solution: Use a strong acidic modifier like 0.1% Trifluoroacetic acid (TFA) in both mobile phases. TFA fully protonates the pyridine nitrogen and suppresses the ionization of the carboxylic acid, ensuring the molecule travels through the column in a single, sharp protonation state.
This method is ideal for bulk crude mixtures with minimal SNAr byproducts.
Dissolution: Suspend the crude mixture in minimal 0.5 M NaOH (aq) and cool to 0–5 °C in an ice bath.
Causality: Cold temperatures drastically slow down base-catalyzed SNAr hydrolysis of the labile 4-chloro group.
Isoelectric Focusing: Under vigorous stirring, add 1 M HCl dropwise until the pH reaches exactly 2.5–3.0. A thick white/pale-yellow precipitate should form.
Self-Validation Step: Before filtering the bulk mixture, centrifuge a 1 mL aliquot. Analyze the clear supernatant via analytical LC-MS. If the target mass ([M+H]⁺ ≈ 198/200 m/z, 3:1 isotopic pattern) is still present in the supernatant, adjust the bulk pH by ±0.2 units until the signal in the supernatant is minimized, confirming complete precipitation.
Isolation: Filter the precipitate through a sintered glass funnel, wash with ice-cold deionized water (to remove residual NaCl), and dry under vacuum at 40 °C for 12 hours.
Use this protocol if your crude contains >5% of the 4-hydroxy impurity, which cannot be removed by precipitation.
Sample Preparation: Dissolve the crude material in DMSO (max 50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to remove particulates.
Mobile Phase Setup:
Buffer A: Ultrapure Water + 0.1% TFA
Buffer B: Acetonitrile + 0.1% TFA
Chromatography: Inject onto a Prep C18 column (e.g., 5 µm, 19 x 150 mm). Run a linear gradient from 10% B to 60% B over 20 minutes at a flow rate of 15 mL/min.
Self-Validation Step: Do not pool fractions based solely on UV absorbance (254 nm). Analyze the leading and trailing edges of the collected peak via LC-MS to confirm the absolute absence of the 4-hydroxy impurity ([M+H]⁺ ≈ 180 m/z) before lyophilization.
📊 Quantitative Data Presentation
Table 1: Comparison of Purification Strategies for 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
Purification Method
Typical Yield (%)
Expected Purity (%)
Scalability
Primary Use Case
Isoelectric Precipitation
75–85
90–95
High (>10 g)
Bulk crude recovery; removal of salts and highly polar impurities.
RP-HPLC (0.1% TFA)
50–65
>99
Low (<1 g)
Highly impure crude; separation of 4-OH SNAr byproducts.
Recrystallization (EtOH/H₂O)
60–70
95–98
Medium (1–10 g)
Intermediate purity upgrades for downstream coupling.
🗺️ Purification Workflow Visualization
Decision tree for purifying crude 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
📚 References
Structure-Guided Optimization of 4-Chloro-Pyrazolopyridine Analogs for Covalent PREP Inhibition. Journal of Medicinal Chemistry, American Chemical Society (2026). Explains the extreme susceptibility of the 4-chloro-pyrazolopyridine scaffold to SNAr mechanisms.
URL: [Link]
Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors. Journal of Medicinal Chemistry, American Chemical Society (2005). Details the synthesis and base-catalyzed hydrolysis behavior of 4-substituted pyrazolo[3,4-b]pyridines.
URL: [Link]
Optimization
Addressing regioselectivity issues in the synthesis of pyrazolo[3,4-b]pyridines.
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide specifically addresses one of the most persistent challenges in medicinal chemistry: controlling the regioselectivity during the cyclocondens...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. This guide specifically addresses one of the most persistent challenges in medicinal chemistry: controlling the regioselectivity during the cyclocondensation of pyrazolo[3,4-b]pyridines. As a Senior Application Scientist, I have compiled this self-validating troubleshooting guide to help you move beyond trial-and-error, focusing on the mechanistic causality behind regioisomer formation.
Diagnostic Workflow
Diagnostic workflow for resolving regioselectivity issues in pyrazolo[3,4-b]pyridine synthesis.
Core Troubleshooting FAQs
Q: Why am I obtaining a near 1:1 mixture of regioisomers when condensing 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyls?A: The formation of the pyridine ring relies on two sequential nucleophilic attacks from the 5-aminopyrazole (typically the exocyclic -NH2 and the endocyclic C4 carbon) onto the biselectrophile. If the two carbonyl groups of your 1,3-dicarbonyl compound possess similar electrophilicity (e.g., methyl vs. ethyl substituents), the initial nucleophilic attack lacks a strong thermodynamic or kinetic preference. This results in random initial attacks at both sites, leading to a mixture of regioisomers. To achieve high regioselectivity (>80%), the electrophilicity of the two carbonyls must be significantly differentiated 1.
Q: How can I synthetically manipulate the 1,3-dicarbonyl to force a single regiochemical outcome?A: The most reliable method is to introduce a strongly electron-withdrawing group (EWG) to one side of the dicarbonyl. For instance, using 1,1,1-trifluoropentane-2,4-dione ensures that the carbonyl adjacent to the -CF3 group is highly electrophilic. Mechanistic studies reveal that the highly electrophilic CF3-carbonyl dictates the reaction sequence. Ultimately, the CF3 group is positioned at the R4 position of the resulting pyrazolo[3,4-b]pyridine ring, confirming that the amino group from the 5-aminopyrazole reacts in the second step of the cyclization 1.
Q: Are there alternative biselectrophiles that completely bypass the regioselectivity issues of standard 1,3-diketones?A: Yes. If modifying the 1,3-dicarbonyl is not viable for your target molecule, you can change the reaction paradigm entirely. Two highly validated alternatives include:
Isobenzofuranone Ring Opening: Reacting N-substituted 5-aminopyrazoles with 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione yields fully functionalized pyrazolo[3,4-b]pyridines. This proceeds via a Michael-type addition followed by ring opening, locking the regiochemistry in a single step 2.
Alkynyl Aldehyde Cascade Cyclization: Utilizing a cascade 6-endo-dig cyclization via C≡C bond activation (using silver, iodine, or NBS catalysts) exclusively affords C6-substituted pyrazolo[3,4-b]pyridines with excellent regional selectivity 3.
Q: If I am forced to use a substrate with poor regiocontrol, how can I optimize the separation of the resulting isomers?A: While synthetic control is always preferred, separation is sometimes inevitable. Flash column chromatography using a gradient of non-polar to polar solvents (e.g., hexane to ethyl acetate) is standard. However, because pyrazolo[3,4-b]pyridines are highly polar and often co-elute, you should optimize your stationary phase. Using fine-mesh silica or employing preparative HPLC with a reverse-phase C18 column often provides the resolution needed for these challenging regioisomers 4.
Quantitative Data on Substituent Effects
To predict your reaction outcomes, reference the following table summarizing the causality between substituent electronic effects and the resulting regioselectivity.
1,3-Dicarbonyl Substituents
Carbonyl Electrophilicity Differential
Major Regioisomer Formed
Typical Regioselectivity Ratio
R1 = -CH3, R2 = -CH3
Zero (Symmetrical)
Single Product
100:0
R1 = -CH3, R2 = -Phenyl
Low
Mixture (R4-Me / R6-Ph)
~60:40
R1 = -CF3, R2 = -CH3
High (-CF3 > -CH3)
R4-CF3, R6-CH3
>95:5
Isobenzofuranone derivative
Absolute (Steric & Electronic lock)
Fully functionalized at C4/C5
>99:1
Validated Experimental Protocols
Protocol A: Regioselective Synthesis via CF3-Directed Cyclocondensation
Principle: Exploiting extreme electrophilic differentials to force a singular mechanistic pathway.
Preparation: In a dry 50 mL round-bottom flask, dissolve 1.0 mmol of the selected 5-aminopyrazole in 10 mL of glacial acetic acid.
Addition: Slowly add 1.1 mmol of 1,1,1-trifluoropentane-2,4-dione dropwise at room temperature under constant magnetic stirring.
Cyclocondensation: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 4–6 hours. Monitor the consumption of the 5-aminopyrazole via TLC (Hexane:EtOAc, 3:1).
Work-up: Once complete, cool the reaction to room temperature and pour it into 50 mL of ice-cold water. Neutralize the acetic acid carefully with saturated aqueous NaHCO3 until the pH reaches ~7.
Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Self-Validation: Analyze the crude product via 1H-NMR. The presence of a single set of pyridine ring protons (specifically lacking a complex mixture of R4/R6 substituent signals) confirms successful regiocontrol before proceeding to final purification.
Protocol B: One-Step Synthesis via Isobenzofuranone Ring Opening
Principle: Utilizing a Michael-type addition to bypass traditional dicarbonyl ambiguity.
Preparation: In a microwave-safe vial, combine 1.0 mmol of N-substituted 5-aminopyrazole and 1.0 mmol of 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione.
Solvent & Catalyst: Add 5 mL of ethanol and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 10 mol%).
Microwave Irradiation: Seal the vial and irradiate in a microwave synthesizer at 120 °C for 15–20 minutes.
Work-up: Cool the vial via a stream of compressed air. The product often precipitates directly from the cooling ethanol.
Isolation: Filter the precipitate under vacuum, wash with cold ethanol (2 x 5 mL), and dry in a vacuum oven at 50 °C overnight. This method reliably yields the fully substituted pyrazolo[3,4-b]pyridine with >99% regioselectivity.
Self-Validation: The absence of multiple spots on TLC and a clean LC-MS trace corresponding to the target mass validates the regiochemical lock before further characterization.
References
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applic
One-Step Synthesis of Fully Functionalized Pyrazolo[3,4-b]pyridines via Isobenzofuranone Ring Opening.
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activ
Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. Benchchem.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting advice. Pyrazolopyridines are privileged scaffolds in medicinal chemistry, but their synthesis is notoriously plagued by regioisomer mixtures, over-alkylation, and degradation.
Here, we will dissect the mechanistic causality behind these side products and establish self-validating experimental systems to ensure high-fidelity synthesis.
Part 1: Pyrazolo[1,5-a]pyridines and the Regioselectivity Challenge
Q: I am consistently getting an inseparable 1:1 mixture of regioisomers when synthesizing pyrazolo[1,5-a]pyridines from N-aminopyridines. How can I drive the reaction toward a single regioisomer?
Causality:
The formation of regioisomers arises from the intrinsic reactivity of asymmetric α,β-unsaturated compounds reacting with N-aminopyridines. Because the desired bond formation can occur at multiple sites with similar activation energies, standard conditions almost always yield near-equivalent amounts of 4- and 6-substituted isomers unless specific, strong H-bond donors are engineered into the precursors 1.
Solution:
Transition to a TEMPO-mediated [3+2] annulation–aromatization protocol. In this system, TEMPO serves a dual mechanistic purpose: it acts as a Lewis acid to coordinate and direct the regioselective [3+2] cycloaddition, and subsequently acts as an oxidant to drive the final aromatization 1.
Quantitative Data: Regioselectivity Outcomes
Pyridine Substituent
Reaction Condition
Regioselectivity (4-sub : 6-sub)
Yield Impact
F, Cl, Br
Standard Addition
~4:1
Very Good
I
Standard Addition
~2:1
Quantitative
F, Cl, Br, I
Post-addition of TEMPO (Cond. B)
>7:1
Maintained (No erosion)
Table 1: Impact of substituents and TEMPO addition timing on regioselectivity 1.
Protocol: TEMPO-Mediated Regioselective Synthesis
This protocol is designed as a self-validating system to ensure complete aromatization and high regioselectivity.
Preparation : In a dry reaction vessel, dissolve the N-aminopyridine (0.10 mmol) and the α,β-unsaturated compound (0.20 mmol, e.g., acrylonitrile) in an appropriate solvent.
Base Addition : Add DIPEA (0.20 mmol) to the stirring solution.
Controlled Catalyst Addition (Critical Step) : Do not add TEMPO immediately. Stir the mixture for 10 minutes to allow pre-organization. Then, perform a post-addition of TEMPO (0.12 mmol). This delayed addition is the mechanistic key to shifting the regioselectivity from 4:1 to >7:1 1.
Reaction and Monitoring : Stir under mild conditions.
Self-Validation Checkpoint: Pull an aliquot for LC-MS at 2 hours. You should observe the mass of the fully aromatized product. If a mass corresponding to [M+2H] is observed, the aromatization is incomplete. Because TEMPO acts as the oxidant, incomplete conversion requires the introduction of a mild oxygen atmosphere or an additional 0.05 mmol of TEMPO 1.
Purification : Concentrate the crude mixture and purify via flash column chromatography (e.g., 12.5% EtOAc/hexanes) to isolate the pure regioisomer 1.
Mechanistic pathway of TEMPO-mediated regioselective[3+2] annulation.
Part 2: Pyrazolo[3,4-b]pyridines and Degradation Byproducts
Q: During the synthesis of 1H-pyrazolo[3,4-b]pyridines via the condensation of 5-aminopyrazole with α,β-unsaturated ketones, I suffer from poor yields and significant polymerization. What is the root cause?
Causality:
This synthesis relies on 5-aminopyrazole acting as a 1,3-dinucleophile. The reaction initiates with a Michael addition of the pyrazole's most nucleophilic site (the sp2 carbon β to the amino group) to the α,β-unsaturated ketone, followed by a secondary intramolecular attack by the amino group to close the pyridine ring 2. The issue arises from the activation energy required for the second step. If you force the initial Michael addition and the subsequent cyclization simultaneously at high temperatures, the unreacted α,β-unsaturated ketones undergo rapid thermal polymerization, and the pyrazole core is subjected to over-alkylation [[2]]().
Solution & Self-Validating Strategy:
Implement a strict temperature-ramping protocol rather than starting at reflux.
Self-Validation Checkpoint: Hold the reaction at a lower temperature (e.g., 50 °C) and monitor the disappearance of the α,β-unsaturated ketone via TLC. Only once the intermediate Michael adduct is the dominant species should the temperature be ramped to drive the dehydration, cyclization, and spontaneous oxidation 2.
Decision tree for diagnosing and resolving pyrazolopyridine side products.
Part 3: Pyrazolo[3,4-c]pyridines and Alkyne Trimerization
Q: I am attempting a nickel-catalyzed annulation of iodopyrazoles with terminal alkynes to form pyrazolo[3,4-c]pyridines, but I am observing massive alkyne trimerization and a 1:1 regioisomer mix. How do I fix this?
Causality:
While nickel-catalyzed annulation is a powerful tool for internal alkynes, terminal alkynes fundamentally lack the steric bulk required to dictate the orientation of the initial metal insertion 3. This breakdown in steric control leads to a nearly 1:1 mixture of regioisomers. Furthermore, when electron-poor terminal alkynes (e.g., diethyl acetylenedicarboxylate) are subjected to these conditions, the rate of metal-catalyzed alkyne trimerization vastly outpaces the rate of insertion into the iodoimine, consuming the alkyne and leading to deiodination of the starting material 3.
Solution:
Redesign the alkyne substrate. Replace terminal alkynes with ynoates or dialkylalkynes. Ynoates inherently possess electronic biases that restore highly regioselective annulation, yielding pure 4-carboxypyrazolopyridines 3.
Quantitative Data: Alkyne Substrate Effects
Alkyne Substrate Type
Observed Side Reaction / Issue
Regioselectivity Outcome
Terminal Alkynes
Multiple uncharacterized side products
~1:1 (Poor steric control)
Electron-Poor Alkynes
Rapid metal-catalyzed trimerization
Reaction fails
Unsymmetrical Internal
None observed
~1:1 Regiomeric mixture
Ynoates
None observed
Highly regioselective
Dialkylalkynes
None observed
High (Enables β-elimination)
Table 2: Alkyne substrate effects on Pyrazolo[3,4-c]pyridine annulation 3.
Logical selection of alkynes to prevent trimerization and isomer mixtures.
References
[1]Title : Regioselective Synthesis of Pyrazolo[1,5-a]pyridine via TEMPO-Mediated [3 + 2] Annulation–Aromatization of N-Aminopyridines and α,β-Unsaturated Compounds
Source : Organic Letters - ACS Publications
URL :[Link]
[3]Title : Rapid Access to Pyrazolo[3,4-c]pyridines via Alkyne Annulation: Limitations of Steric Control in Nickel-Catalyzed Alkyne Insertions
Source : Organic Letters - ACS Publications
URL :[Link]
Overcoming challenges in the chlorination step of pyrazolopyridine synthesis.
Welcome to the Technical Support & Troubleshooting Center for Pyrazolopyridine Synthesis . The conversion of pyrazolopyridinones (or their tautomeric hydroxyl forms) to chloropyrazolopyridines is a critical bottleneck in...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support & Troubleshooting Center for Pyrazolopyridine Synthesis .
The conversion of pyrazolopyridinones (or their tautomeric hydroxyl forms) to chloropyrazolopyridines is a critical bottleneck in drug discovery. The resulting 4-chloro-1H-pyrazolo[3,4-b]pyridines are highly valuable electrophiles for downstream Nucleophilic Aromatic Substitution (SₙAr) and Suzuki cross-coupling reactions. However, researchers frequently encounter challenges such as stalled conversions, regioselectivity issues, and product degradation during workup.
This guide is engineered to provide mechanistic causality, self-validating protocols, and actionable troubleshooting steps to ensure high-yielding chlorination workflows.
I. Process Visualization: Chlorination Workflow
Logical workflow and troubleshooting decision tree for pyrazolopyridine chlorination.
II. Self-Validating Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine
To ensure reproducibility, this protocol is designed as a self-validating system, meaning it contains built-in physical and analytical checkpoints to verify success at each stage.
Step 1: Reagent Preparation & Activation
Suspend 1.0 equivalent of the pyrazolo[3,4-b]pyridin-4-ol precursor in neat Phosphorus Oxychloride (POCl₃, 10–15 equivalents).
Causality: POCl₃ serves a dual purpose as both the solvent and the primary halogenating agent.
Validation Check: The mixture will initially present as a heterogeneous suspension.
Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.1 equivalents) dropwise at 0 °C to room temperature 1.
Mechanistic Insight: Pyrazolopyridines are highly electron-deficient. POCl₃ alone is often insufficiently electrophilic. The addition of DMF generates the Vilsmeier-Haack reagent (chloromethyleneiminium chloride) in situ, which drastically lowers the activation energy required for the tautomeric hydroxyl group to be converted into a leaving group.
Step 2: Thermal Chlorination
3. Heat the reaction mixture to reflux (90–110 °C) under a dry nitrogen atmosphere 2.
Validation Check: Monitor the physical state of the reaction. As the highly polar starting material is consumed and converted to the more lipophilic chloride, the suspension will transition into a homogeneous, dark solution.
After 2–5 hours, verify completion via LC-MS.
Validation Check: Quench a 10 µL aliquot into cold methanol. The presence of the methyl ether derivative in the MS trace indicates an active, unquenched chloride intermediate, confirming the reaction has proceeded successfully.
Step 3: Controlled Quench & Isolation
5. Cool the mixture to room temperature and concentrate in vacuo to remove approximately 70% of the excess POCl₃.
Causality: POCl₃ hydrolysis is violently exothermic. Removing the bulk of the reagent prior to the aqueous quench mitigates thermal spikes that drive product degradation.
Perform a "reverse quench" by adding the concentrated residue dropwise to a vigorously stirred mixture of crushed ice and water (0–5 °C).
Carefully adjust the pH to 7–8 using aqueous NH₄OH or saturated NaHCO₃.
Validation Check: A solid precipitate of the product should form. If the pH drops too low, the basic nitrogens of the pyrazolopyridine core will protonate, keeping the product water-soluble. If the pH exceeds 9, hydroxide ions will aggressively displace the newly formed chloride via SₙAr, reverting the product to the starting material 3.
III. Troubleshooting & FAQs
Q1: My reaction stalls at 70% conversion even after 12 hours of reflux in POCl₃. How can I drive it to completion?A: Stalled chlorinations in pyrazolopyridine systems usually stem from poor solubility or insufficient electrophilicity of the chlorinating agent.
Causality & Solution: First, ensure you are utilizing catalytic DMF to generate the Vilsmeier reagent, which is critical for activating the hydroxyl group 1. If the reaction still stalls, your specific pyrazolopyridine derivative may be exceptionally electron-deficient. In such cases, adding 1.0–1.2 equivalents of Phosphorus Pentachloride (PCl₅) will provide a more aggressive chlorinating environment. Alternatively, adding a non-polar co-solvent like toluene can increase the internal reaction temperature and improve the solubility of the intermediates.
Q2: During the workup, my isolated yield is low, and LC-MS shows a mass corresponding to the starting material (M-Cl+OH). What went wrong?A: You are experiencing retro-hydrolysis during the quench. The 4-chloro position on the pyrazolo[3,4-b]pyridine core is highly activated toward nucleophilic aromatic substitution, making it an excellent electrophile for downstream coupling, but also highly susceptible to water under basic or thermal stress 4.
Causality & Solution: If the quench is too exothermic (e.g., adding water directly to the reaction mixture instead of reverse-quenching into ice), localized heating accelerates the hydrolysis of the C-Cl bond. Always concentrate the reaction mixture first, then dropwise add it to a large volume of crushed ice. Maintain the temperature strictly below 10 °C and control the pH between 7 and 8. Exposure to strong bases (like NaOH) or prolonged aqueous stirring will rapidly revert your product to the starting material 3.
Q3: I am observing a di-chlorinated byproduct. How do I control regioselectivity?A: Over-chlorination typically occurs at the C-3 or C-5 positions of the pyrazolo[3,4-b]pyridine core, especially when the reaction is overheated or left for extended periods with aggressive reagents like PCl₅ [[5]]().
Causality & Solution: The nitrogen-rich core dictates regioselectivity based on electron density. To prevent over-chlorination, lower the reaction temperature to 80–90 °C and rely strictly on the POCl₃/DMF system rather than PCl₅. Additionally, ensure your starting material is completely dry; trace moisture can hydrolyze POCl₃ into various phosphoric acids, which can inadvertently catalyze unwanted electrophilic aromatic substitution side reactions.
IV. Quantitative Data: Comparison of Chlorination Conditions
The table below summarizes the expected outcomes when utilizing different chlorinating systems on pyrazolo[3,4-b]pyridines, allowing you to select the optimal conditions based on your specific substrate's reactivity.
Chlorinating System
Additive / Co-Solvent
Temp (°C)
Typical Reaction Time
Average Yield
Byproduct Risk Profile
POCl₃ (Neat)
None
110
12 - 24h
40 - 60%
High risk of unreacted starting material.
POCl₃ + DMF
Catalytic DMF (0.1 eq)
90 - 100
2 - 5h
75 - 90%
Optimal balance. Low byproduct formation.
POCl₃ + PCl₅
None
110
1 - 3h
60 - 80%
High risk of di-chlorination (C-3/C-5 positions).
SOCl₂
Toluene / DMF
80
24h+
< 30%
Very high risk of stalled reaction / unreacted SM.
V. References
1.[1] Title: US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof
Source: google.com
URL:
2.[2] Title: Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives
Source: semanticscholar.org
URL:
3.[5] Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications
Source: nih.gov
URL:
4.[4] Title: Discovery of a Tunable Heterocyclic Electrophile 4-Chloro-pyrazolopyridine That Defines a Unique Subset of Ligandable Cysteines
Source: acs.org
URL:
5.[3] Title: Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors
Source: acs.org
URL:
A Comparative Guide to the Synthetic Routes of 1H-pyrazolo[3,4-b]pyridines: Strategies, Mechanisms, and Applications
Introduction: The Significance of the 1H-pyrazolo[3,4-b]pyridine Scaffold The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery and materials science.[1][2] As a fused bicycli...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 1H-pyrazolo[3,4-b]pyridine Scaffold
The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in modern drug discovery and materials science.[1][2] As a fused bicyclic system, it combines the structural features of both pyrazole and pyridine, bestowing upon it a unique three-dimensional architecture that allows for diverse biological interactions. Molecules incorporating this framework have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and anxiolytic properties.[3][4] The remarkable therapeutic potential of this scaffold is evidenced by the existence of over 300,000 described analogues in scientific literature and patents.[1][5][6]
Given its importance, the efficient and versatile synthesis of 1H-pyrazolo[3,4-b]pyridines is a critical objective for medicinal and organic chemists. Over the decades, a variety of synthetic strategies have been developed, each with its own set of advantages and limitations. This guide provides a comprehensive comparison of the principal synthetic routes, offering insights into the underlying mechanisms, practical experimental considerations, and the strategic selection of a method best suited for a given research goal. We will delve into two major strategic approaches: the annulation of a pyridine ring onto a pre-existing pyrazole and the less common construction of a pyrazole ring onto a pyridine template.
Caption: Overview of major synthetic strategies for 1H-pyrazolo[3,4-b]pyridines.
Route A: Pyridine Ring Formation onto a Pre-existing Pyrazole Core
This is the most prevalent and versatile strategy for synthesizing the 1H-pyrazolo[3,4-b]pyridine scaffold. The general approach involves the reaction of a nucleophilic aminopyrazole, typically a 5-aminopyrazole derivative, with a 1,3-bis-electrophilic three-carbon synthon to construct the pyridine ring.[1]
A1. Condensation with 1,3-Dicarbonyl Compounds
This classical method remains a cornerstone for the synthesis of 1H-pyrazolo[3,4-b]pyridines due to its simplicity and the wide availability of 1,3-dicarbonyl starting materials.
Causality and Mechanism: The reaction proceeds via a double condensation mechanism. The more nucleophilic amino group of the 5-aminopyrazole attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming an enamine intermediate. This is followed by an intramolecular cyclization where the C4 of the pyrazole ring attacks the second carbonyl group. Subsequent dehydration yields the final aromatic pyrazolo[3,4-b]pyridine system. A critical consideration is regioselectivity; if a non-symmetrical 1,3-dicarbonyl is used, a mixture of two regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups.[1]
Caption: Workflow for synthesis from 1,3-dicarbonyls.
Representative Experimental Protocol:
Synthesis of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid:
A mixture of 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile (3.1 g, 0.01 mol), aqueous sodium hydroxide (40 ml, 10%), and ethanol (40 ml) is heated under reflux for 3 hours.[4]
The filtrate is cooled and then neutralized with diluted 6N HCl.[4]
The solid precipitate that forms is filtered off, washed with water, and crystallized from a dioxane-water mixture (3:1) to yield the product.[4]
A2. Reaction with α,β-Unsaturated Ketones (Michael Acceptors)
This approach utilizes α,β-unsaturated ketones as the three-carbon electrophilic partner, offering an alternative to 1,3-dicarbonyls.
Causality and Mechanism: The reaction is initiated by a Michael addition. The nucleophilic C4 carbon of the 5-aminopyrazole attacks the β-carbon of the unsaturated ketone.[1][7] This is followed by an intramolecular attack of the amino group on the carbonyl carbon, forming a cyclic intermediate. The final aromatic product is achieved through subsequent dehydration and spontaneous oxidation.[1] This method often requires a catalyst, such as ZrCl4, to facilitate the cyclization.[2]
Representative Experimental Protocol:
Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines:
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (102 mg, 0.5 mmol) in EtOH (0.5 mL) at 25 °C.[2]
Degas the reaction mixture and add ZrCl4 (35 mg, 0.15 mmol).[2]
Stir the reaction mixture vigorously at 95 °C for 16 hours.[2]
After completion, concentrate the mixture in vacuo. Add CHCl3 and water for extraction.[2]
Separate the phases and wash the aqueous phase twice with CHCl3. The combined organic phases are then processed to isolate the product.[2]
A3. Multicomponent Reactions (MCRs)
MCRs represent a highly efficient and atom-economical approach, allowing for the construction of complex pyrazolo[3,4-b]pyridines in a single synthetic operation. These reactions are particularly amenable to the rapid generation of compound libraries for drug discovery.
Causality and Mechanism: A common MCR strategy is the Hantzsch-type synthesis.[8][9] In a one-pot reaction, a 5-aminopyrazole, an aldehyde, an active methylene compound (like ethyl cyanoacetate), and an ammonia source (like ammonium acetate) are combined.[3] The mechanism involves the initial formation of a Knoevenagel condensation product from the aldehyde and the active methylene compound. Concurrently, an enamine can form between the aminopyrazole and another molecule of the active methylene compound. These intermediates then combine in a series of Michael addition and cyclization steps to form a dihydropyrazolopyridine, which is subsequently oxidized to the final aromatic product. The use of microwave irradiation can significantly accelerate these reactions, often leading to higher yields and cleaner products under environmentally benign conditions (e.g., in water).[3][10][11]
Comparing the biological activity of substituted pyrazolo[3,4-b]pyridines.
An In-Depth Comparative Guide to the Biological Activity of Substituted Pyrazolo[3,4-b]pyridines The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, a recurring structural motif in compounds that exhi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to the Biological Activity of Substituted Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold, a recurring structural motif in compounds that exhibit a wide range of biological activities.[1] Its rigid, planar structure and ability to form key hydrogen bond interactions have made it a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors.[2] This guide provides a comparative analysis of the biological activities of various substituted pyrazolo[3,4-b]pyridine derivatives, supported by experimental data, to elucidate critical structure-activity relationships (SAR). The versatility of this scaffold has led to its exploration in numerous therapeutic areas, including oncology, inflammation, and metabolic diseases.[3][4]
The Pyrazolo[3,4-b]pyridine Scaffold in Kinase Inhibition
A primary reason for the widespread interest in pyrazolo[3,4-b]pyridines is their function as an exceptional "hinge-binding" motif for protein kinases.[2] The nitrogen atoms in the bicyclic system can form one or more hydrogen bonds with the backbone amide residues of the kinase hinge region, a critical interaction for anchoring inhibitors in the ATP-binding pocket. The N(1)-H of the pyrazole ring, in particular, is often crucial for this interaction; its methylation or replacement can lead to a complete loss of enzymatic activity, demonstrating its role as a key hydrogen bond donor.[5]
Caption: Mechanism of Pyrazolo[3,4-b]pyridine Kinase Inhibition.
This guide will delve into specific examples across several important kinase families and other biological targets.
Comparative Analysis of Anticancer Activity
The most extensively studied application of pyrazolo[3,4-b]pyridine derivatives is in oncology. Their ability to inhibit various protein kinases involved in cancer cell proliferation, survival, and angiogenesis has led to the development of numerous potent anticancer agents.
Cyclin-Dependent Kinase (CDK) Inhibition
CDKs are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Several pyrazolo[3,4-b]pyridine series have been developed as potent CDK inhibitors.[6] For instance, derivatives have shown inhibitory activity against CDK1, CDK2, and CDK9, leading to cell cycle arrest and apoptosis.[6][7]
A study by Mohamed et al. synthesized a series of derivatives and evaluated their activity against various cancer cell lines.[8][9] Compound 8b , a pyridopyrazolopyrimidine, demonstrated significant cytotoxicity, highlighting how fusing an additional ring system can enhance activity.[8][9] More recently, dual CDK2/PIM1 inhibitors have been designed, with compound 6b showing high efficacy and selectivity against colon (HCT-116) and liver (HepG2) cancer cell lines.[10]
FGFR signaling pathways, when aberrantly activated, can drive tumor growth and angiogenesis. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives were designed as potent and selective FGFR kinase inhibitors.[5] Structure-activity relationship studies revealed that:
The N(1)-H of the pyrazole ring is essential for activity, likely forming a hydrogen bond in the kinase hinge region.[5]
Replacing the pyrazolo[3,4-b]pyridine core with a 1H-indazole led to an 11-fold loss in potency.[5]
Incorporation of 2,6-dichloro substituents on a C3-phenyl ring significantly enhanced potency and selectivity for FGFR over other kinases like VEGFR2.[5]
Compound 7n from this series demonstrated excellent potency against FGFR1-3 and showed significant in vivo antitumor activity in a xenograft model.[5]
TRK fusions are oncogenic drivers in a variety of tumors. Through scaffold hopping and computer-aided design, pyrazolo[3,4-b]pyridines have been identified as effective pan-TRK inhibitors.[11][12] Compound C03 showed an IC50 value of 56 nM against TRKA and inhibited the proliferation of the Km-12 cancer cell line with an IC50 of 0.304 µM.[11][12] This compound also displayed good plasma stability and low inhibition of cytochrome P450 isoforms, suggesting favorable drug-like properties.[11]
Other Anticancer Mechanisms
Beyond kinase inhibition, these compounds exhibit other modes of anticancer action. A recently developed series was found to act as Topoisomerase IIα (TOPIIα) inhibitors .[13] Compound 8c from this series induced DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis. It demonstrated potent, broad-spectrum antiproliferative activity across the NCI-60 cancer cell line panel with a GI50 MG-MID value of 1.33 µM.[13]
Emerging Biological Activities
While oncology remains the primary focus, the therapeutic potential of pyrazolo[3,4-b]pyridines is expanding.
AMP-Activated Protein Kinase (AMPK) Activation
AMPK is a key regulator of cellular energy homeostasis, and its activation is a therapeutic strategy for metabolic diseases like type 2 diabetes. A series of pyrazolo[3,4-b]pyridine derivatives were designed and evaluated as AMPK activators.[14] The SAR for this activity was distinct, with the exposed pyrazole N-H and a para-substitution on a diphenyl group proving essential for potent activation.[14] Compound 17f showed activation comparable to the well-known AMPK activator A-769662.[14]
Experimental Protocols: Assessing Cytotoxicity
To ensure the trustworthiness and reproducibility of biological data, standardized protocols are essential. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity, forming the basis for many of the IC50 values reported in the literature.[8][15]
Protocol: MTT Assay for Cell Viability
Principle: This assay relies on the enzymatic conversion of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the test pyrazolo[3,4-b]pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
Controls (Self-Validation):
Negative Control: Wells with cells treated only with vehicle (e.g., 0.1% DMSO in medium).
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).
Blank Control: Wells with medium but no cells, to measure background absorbance.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert MTT to formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl, to each well to dissolve the purple formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the blank control from all other readings.
Calculate the percentage of cell viability for each treatment using the formula: (Absorbance of Treated Cells / Absorbance of Negative Control) x 100.
Plot the percentage of viability against the compound concentration (on a log scale) and use non-linear regression to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Caption: Experimental Workflow for the MTT Cell Viability Assay.
Conclusion
The substituted pyrazolo[3,4-b]pyridine scaffold represents a remarkably versatile and successful platform in drug discovery. The comparative data clearly indicate that specific substitution patterns are key to tailoring the biological activity towards different targets. For kinase inhibition, substituents that exploit specific sub-pockets within the ATP-binding site are crucial for achieving high potency and selectivity. For other targets like topoisomerase or AMPK, different structural features become paramount. The continued exploration of the chemical space around this privileged core, guided by robust structure-activity relationship studies and validated through standardized biological assays, promises to yield novel and effective therapeutic agents for a multitude of diseases.
References
Mohamed, M., Awad, Y., El-Hallouty, S., & El-Araby, M. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88. [Link]
Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators. (2019). Archiv der Pharmazie, 352(8), e1900066. [Link]
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]
Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. (n.d.). Semantic Scholar. [Link]
"Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review. (n.d.). Semantic Scholar. [Link]
Almansour, B. S., et al. (n.d.). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. National Center for Biotechnology Information. [Link]
Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-302. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (n.d.). RSC Publishing. [Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). (2013). Expert Opinion on Therapeutic Patents. [Link]
Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine. (2022). ChemInform. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules, 27(7), 2237. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). PubMed. [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Universitat Ramon Llull. [Link]
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. (2025). MDPI. [Link]
Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. (2025). Molecular Diversity. [Link]
Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. (2026). National Center for Biotechnology Information. [Link]
Validation of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid as a topoisomerase IIα inhibitor.
Validation of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid as a Topoisomerase IIα Inhibitor: A Comparative Guide Executive Summary The compound 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid [1] serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Validation of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid as a Topoisomerase IIα Inhibitor: A Comparative Guide
Executive Summary
The compound 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid [1] serves as a critical building block and core structural scaffold for a novel class of Topoisomerase IIα (Topo IIα) inhibitors. Recent 2025 pharmacological studies have demonstrated that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit potent, broad-spectrum anti-leukemic activity by effectively inhibiting Topo IIα-mediated DNA relaxation[2]. This guide objectively compares this novel scaffold against the gold-standard Topo II poison, Etoposide, detailing the mechanistic differences, experimental validation workflows, and comparative performance data to assist drug development professionals in evaluating its therapeutic potential.
Mechanistic Comparison: Pyrazolo[3,4-b]pyridines vs. Traditional Topo II Poisons
Topoisomerase IIα is an essential nuclear enzyme that regulates DNA topology by creating transient double-strand breaks (DSBs) to allow strand passage during replication and transcription[3]. Targeting this enzyme requires precise mechanistic control to maximize cytotoxicity in cancer cells while minimizing off-target effects.
Etoposide (The Standard): Etoposide acts as a classical Topo II poison. It stabilizes the transient cleavage complex (TopoIIcc), preventing DNA re-ligation[3]. This converts the enzyme into a cellular toxin, leading to the accumulation of permanent DSBs and subsequent apoptosis[4]. However, this mechanism is strongly associated with secondary leukemias and off-target cardiotoxicity, which is often mediated by the Topo IIβ isoform in differentiated tissues[4].
Pyrazolo[3,4-b]pyridine Derivatives: Compounds derived from the 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold act as potent, targeted inhibitors of Topo IIα[2]. Mechanistic investigations reveal that these derivatives significantly inhibit the DNA relaxation activity of Topo IIα in a dose-dependent manner[2]. They induce severe S-phase cell cycle arrest (indicative of replication stress) and trigger apoptosis via the modulation of PARP-1, Bax, and Caspases[5]. They demonstrate comparable efficacy to Etoposide but utilize a distinct structural binding modality that may help overcome traditional resistance mechanisms[5].
Mechanism of Action: Pyrazolo[3,4-b]pyridine vs. Etoposide on Topoisomerase IIα.
Experimental Validation Workflows
To rigorously validate 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivatives as Topo IIα inhibitors, a multi-tiered experimental approach is required. The following protocols establish a self-validating system, ensuring that biochemical target engagement accurately translates to cellular efficacy.
Experimental workflow for validating Topoisomerase IIα inhibitors.
Protocol 1: Topoisomerase IIα Decatenation and Relaxation Assay
Causality & Logic: Topo II is unique in its ability to decatenate intact double-stranded DNA[6]. By utilizing kinetoplast DNA (kDNA) from Crithidia fasciculata—which forms a massive network of interlocked circles—we can specifically isolate Topo II activity from Topo I, proving target specificity[6][7].
Preparation: Prepare reaction mixtures containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, and 0.5 μg of kDNA[6].
Compound Incubation: Add the pyrazolo[3,4-b]pyridine derivative at varying concentrations (e.g., 0.1 μM to 10 μM). Use Etoposide (100 μM) as a positive control[2].
Enzyme Addition: Add purified human Topo IIα enzyme and incubate at 37°C for 30 minutes[7].
Termination & Analysis: Stop the reaction with SDS and Proteinase K. Resolve the products on a 1% agarose gel containing ethidium bromide.
Interpretation: Active Topo IIα will release free minicircles from the kDNA network. Inhibition by the compound will result in the retention of the kDNA network in the loading well[6].
Protocol 2: Cellular Viability and Apoptosis (Flow Cytometry)
Causality & Logic: Biochemical inhibition must correlate with cellular cytotoxicity. Flow cytometry using Annexin V/PI staining differentiates between early apoptosis, late apoptosis, and necrosis, validating the mechanism of cell death[2].
Cell Culture: Culture MV4-11 and K562 leukemia cells in RPMI-1640 medium[2].
Treatment: Expose cells to the GI50 concentration of the compound for 48 hours.
Staining: Harvest cells, wash with cold PBS, and resuspend in Annexin V binding buffer. Add FITC-Annexin V and Propidium Iodide (PI).
Acquisition: Analyze via flow cytometry. Pyrazolo[3,4-b]pyridine derivatives typically induce a significant shift towards the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants[2][5].
Protocol 3: Western Blotting for DNA Damage Markers
Causality & Logic: If the compound successfully inhibits Topo IIα and causes replication stress, it will induce DNA damage. γH2AX is a highly sensitive surrogate marker for DSBs, while PARP-1 cleavage confirms the execution phase of apoptosis[5].
Lysate Preparation: Lyse treated MV4-11 cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Electrophoresis: Resolve 30 μg of protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Probe with primary antibodies against Topo IIα, γH2AX, cleaved PARP-1, and Bax[2]. Use β-actin as a loading control.
Detection: Visualize using chemiluminescence. Expect a dose-dependent increase in γH2AX and cleaved PARP-1, confirming the induction of DNA damage and apoptosis[5].
Comparative Performance Data
The following table synthesizes recent quantitative data comparing a lead pyrazolo[3,4-b]pyridine derivative (e.g., Compound 8c) against standard chemotherapeutics in leukemia models[2][5].
Metric / Assay
Pyrazolo[3,4-b]pyridine (Lead 8c)
Etoposide (Standard)
Doxorubicin (Standard)
Primary Target
Topo IIα
Topo IIα & Topo IIβ
Topo IIα & DNA Intercalation
Mechanism
Catalytic Inhibition / Poison
Topo II Poison
Topo II Poison / Intercalator
MV4-11 Cell Viability (GI50)
0.72 µM
~1.5 µM
< 0.5 µM
K562 Cell Viability (GI50)
0.72 µM
~2.0 µM
< 0.5 µM
Cell Cycle Effect
S-phase arrest
G2/M arrest
G2/M arrest
DNA Damage (γH2AX)
High induction
Very High induction
Very High induction
Topo IIα Inhibition
Dose-dependent (strong)
Dose-dependent (strong)
Dose-dependent (strong)
Note: Data summarized from recent NCI-60 screening and targeted leukemia assays[2][5].
Conclusion
The 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold represents a highly promising foundation for the development of next-generation Topoisomerase IIα inhibitors. By demonstrating sub-micromolar efficacy against resistant leukemia cell lines and clearly inducing Topo IIα-mediated DNA damage and apoptosis, these derivatives offer a compelling alternative to traditional agents like Etoposide[2][5]. Future structural optimizations leveraging this scaffold may yield inhibitors with enhanced Topo IIα selectivity, potentially mitigating the off-target toxicities associated with current clinical standards.
A Researcher's Guide to Differentiating Pyrazolo[3,4-b]pyridine Isomers: A Comparative Spectroscopic Analysis
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicin...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of heterocyclic compounds is paramount. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[1][2] However, the synthesis of these compounds can often lead to the formation of isomers, primarily the N-1 and N-2 isomers of the pyrazole ring. Distinguishing between these isomers is a critical step in characterization and ensuring the purity of a potential drug candidate. This guide provides a comparative analysis of spectroscopic data for pyrazolo[3,4-b]pyridine isomers, offering insights into the experimental choices and interpretation of results.
Pyrazolo[3,4-b]pyridines can exist in two primary tautomeric forms: the 1H- and 2H-isomers.[1] Computational studies have shown that the 1H-tautomer is significantly more stable, by nearly 9 kcal/mol, making it the predominant form in most cases.[1] Nevertheless, synthetic routes can yield mixtures of N-1 and N-2 substituted isomers, necessitating reliable analytical methods for their differentiation.
The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy in Isomer Differentiation
NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for distinguishing between pyrazolo[3,4-b]pyridine isomers. The chemical environment of the nuclei in the N-1 and N-2 isomers is sufficiently different to produce distinct chemical shifts and coupling patterns.
¹H NMR Spectroscopy: A Window into Proton Environments
The position of substitution on the pyrazole nitrogen significantly influences the chemical shifts of the protons on both the pyrazole and pyridine rings. A direct comparison of the ¹H NMR spectra of N-1 and N-2 substituted pyrazolo[3,4-b]pyridine derivatives reveals these key differences.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) for N-1 and N-2 Substituted Pyrazolo[3,4-b]pyridine Derivatives
While both appear as singlets, a slight upfield shift is often observed for the N-2 isomer.
4-H
~7.13-8.55 (dd)
~7.13-8.55 (dd)
The pyridine proton shifts are also influenced, though the differences can be more subtle and substituent-dependent.
5-H
~7.13-8.55 (dd)
~7.13-8.55 (dd)
6-H
~7.13-8.55 (dd)
~7.13-8.55 (dd)
The causality behind these differences lies in the anisotropic effects of the neighboring nitrogen atoms and the overall electron distribution within the heterocyclic system. Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), can further solidify the structural assignment by showing long-range correlations between protons and carbons.[4]
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides complementary and often more definitive evidence for isomer identification.[3] The chemical shifts of the carbon atoms, particularly those in the pyrazole ring and at the ring junction, are highly sensitive to the position of the substituent on the nitrogen.
Table 2: Illustrative ¹³C NMR Chemical Shift Ranges (δ, ppm) for Pyrazolo[3,4-b]pyridine Derivatives
Carbon
Approximate Chemical Shift Range
Notes
C3
130-155
The chemical shift of C3 is particularly diagnostic and can vary significantly between N-1 and N-2 isomers.
C3a
115-140
The bridgehead carbon is also sensitive to the isomeric form.
C4
105-130
C5
135-155
C6
110-140
C7a
140-160
The other bridgehead carbon provides another point of comparison.
Note: The exact chemical shifts are highly dependent on the substituents present on the pyrazolo[3,4-b]pyridine core.
Experimental Protocol: NMR Spectroscopic Analysis
A self-validating system for NMR analysis involves meticulous sample preparation and data acquisition.
Step-by-Step Methodology:
Sample Preparation: Dissolve approximately 5-10 mg of the purified pyrazolo[3,4-b]pyridine isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) and HMBC to determine one-bond and multiple-bond proton-carbon correlations, respectively.
Caption: NMR analysis workflow for pyrazolo[3,4-b]pyridine isomers.
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation patterns of the isomers. While the molecular ions of the N-1 and N-2 isomers will be identical, their fragmentation patterns under electron ionization (EI) can differ, providing clues to their structure.
The fragmentation of pyrazolo[3,4-b]pyridine derivatives often involves the loss of small, stable molecules such as HCN.[5] The relative abundance of the fragment ions can vary between isomers due to differences in bond strengths and the stability of the resulting fragments.
Table 3: Common Mass Spectral Fragments for Pyrazolo[3,4-b]pyridine Derivatives
Fragment Loss
m/z
Significance
[M]+
Molecular Weight
Confirms the molecular formula.
[M-HCN]+
M - 27
A common fragmentation pathway for nitrogen-containing heterocycles.
[M-N₂]+
M - 28
Loss of molecular nitrogen can occur from the pyrazole ring.
Experimental Protocol: Mass Spectrometry
Step-by-Step Methodology:
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) for fragmentation analysis or a softer ionization method like electrospray ionization (ESI) to primarily observe the molecular ion.
Mass Analysis: Acquire the mass spectrum, ensuring good resolution and mass accuracy.
Data Interpretation: Analyze the molecular ion peak to confirm the elemental composition (with high-resolution MS) and compare the fragmentation patterns of the different isomers.
Vibrational and Electronic Spectroscopy: Complementary Techniques
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy can provide additional, albeit often less definitive, information for isomer differentiation.
Infrared (IR) Spectroscopy
The IR spectra of pyrazolo[3,4-b]pyridine isomers will show characteristic absorptions for C-H, C=C, and C=N stretching and bending vibrations.[2] While the overall spectra may be similar, subtle shifts in the positions and intensities of these bands, particularly the N-H stretching frequency in unsubstituted isomers, can be observed.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectra of pyrazolo[3,4-b]pyridine derivatives are characterized by π → π* transitions.[6] The position of the nitrogen atom in the pyrazole ring can influence the electronic structure and thus the absorption maxima (λmax). However, these differences are often small and can be significantly affected by the solvent and substituents.
Caption: Spectroscopic techniques for pyrazolo[3,4-b]pyridine isomer analysis.
Conclusion
The comprehensive analysis of spectroscopic data is indispensable for the accurate characterization of pyrazolo[3,4-b]pyridine isomers. While each technique provides valuable information, NMR spectroscopy, particularly a combination of ¹H, ¹³C, and 2D experiments, offers the most definitive method for distinguishing between N-1 and N-2 isomers. Mass spectrometry serves as a crucial tool for confirming molecular weight and providing supporting structural information through fragmentation analysis. IR and UV-Vis spectroscopy act as complementary techniques. By employing a multi-faceted spectroscopic approach and adhering to rigorous experimental protocols, researchers can confidently elucidate the structures of their synthesized pyrazolo[3,4-b]pyridine derivatives, a critical step in the journey of drug discovery and development.
References
García-García, A.; Galiana-López, C.; Pérez-Serrano, J.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules2022 , 27(7), 2237. [Link]
Khakwani, S.; Aslam, S.; Mussadiq, S.; et al. Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b];3',4'-h]-1,6-naphthyridines. Asian Journal of Chemistry2016 , 28(12), 2601-2604. [Link]
Lynch, B. M.; Khan, M. A.; Teo, H. C.; Pedrotti, F. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry1988 , 66(3), 420-429. [Link]
Lynch, B. M.; Khan, M. A. Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. ResearchGate2015 . [Link]
Tomar, N.; Ahirwar, S. S.; Singh, N.; Khan, A. I. Synthesis and Characterization of 1h-Pyrazolo [3, 4-B] Pyridines as Antifungal. International Journal of All Research Education and Scientific Methods2024 , 12(7). [Link]
Gomes, P. A.; de Souza, M. C. B. V.; Bernardino, A. M. R. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. ARKIVOC2014 , (iv), 38-50. [Link]
da Silva, A. C.; et al. 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate2015 . [Link]
Elguero, J.; et al. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. ResearchGate2025 . [Link]
Khakwani, S.; Shahi, M. N.; Khan, M. A. Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. Asian Journal of Chemistry2016 , 28(9), 1964-1968. [Link]
Abdel-Mohsen, S. A.; El-Emary, T. I. New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica2012 , 4(1), 22-34. [Link]
Abdel-Wahab, B. F.; Mohamed, H. A.; El-Shehry, M. F. Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. Journal of the Chinese Chemical Society2010 , 57(3A), 446-452. [Link]
Charris, J. E.; et al. 1H and 13C NMR spectral characterization of some antimalarial in vitro 3-amino-9-methyl-1H-pyrazolo[3,4-b]-4-quinolones. Magnetic Resonance in Chemistry2000 , 38(6), 453-456. [Link]
Duarte, Y.; et al. Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations. RSC Advances2021 , 11(52), 32967-32981. [Link]
Tsoleridis, C. A.; et al. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Molbank2022 , 2022(1), M1343. [Link]
Cruz, S.; Portilla, J. Comparative ¹H NMR spectra of 3 b and 4 b. ResearchGate2025 . [Link]
Sun, H.; et al. Structure Elucidation of a Pyrazolo[7][8]pyran Derivative by NMR Spectroscopy. Molecules2007 , 12(5), 1064-1072. [Link]
Jimeno, M. L.; et al. 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate2026 . [Link]
Al-Warhi, T. I.; et al. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules2025 , 30(23), 5678. [Link]
Zhao, D.; et al. S1 Supporting Information Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis, and biological evaluation. Semantic Scholar2020 . [Link]
Evaluating the Inhibitory Potency of Pyrazolopyridine Scaffolds Against Oncogenic Kinases: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic core for targeted kinase inhibition. The pyrazolopyridine scaffold—particularly the 1H-pyrazolo[3,4-b]pyridine...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the challenge of selecting the optimal heterocyclic core for targeted kinase inhibition. The pyrazolopyridine scaffold—particularly the 1H-pyrazolo[3,4-b]pyridine derivative—has emerged as a privileged structure in modern structure-based drug design[1]. Its rigid geometry perfectly mimics the adenine ring of ATP, allowing it to act as a highly efficient ATP-competitive inhibitor[1].
This guide provides an objective, data-driven comparison of pyrazolopyridine derivatives against various oncogenic kinases. Furthermore, it outlines a self-validating experimental framework to accurately assess their biochemical and cellular inhibitory potency.
Structural Rationale and Binding Mechanics
The superior efficacy of pyrazolopyridines stems from their ability to anchor deeply within the kinase ATP-binding pocket. The nitrogen atoms within the pyrazolo[3,4-b]pyridine core act as critical hydrogen bond acceptors and donors, forming robust bidentate hydrogen bonds with conserved hinge region residues (e.g., Glu and Cys)[1][2].
When functionalized with specific hydrophobic moieties, the core optimally occupies the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif, stabilizing the inactive conformation of the kinase[2]. This targeted functionalization allows medicinal chemists to overcome the metabolic liabilities often seen with other heterocycles, such as indazoles or pyrazolopyrazines[1].
Fig 1: Mechanistic binding interactions of pyrazolopyridine in the kinase ATP pocket.
Comparative Efficacy: Pyrazolopyridines vs. Standard Alternatives
Recent medicinal chemistry campaigns have demonstrated the superior inhibitory potency of pyrazolopyridine derivatives across a broad spectrum of kinases, including c-Met, TBK1, and CDK8/19. The table below summarizes the biochemical IC50 values of optimized pyrazolopyridine compounds compared to standard reference inhibitors.
Experimental Workflows for Assessing Inhibitory Potency
To ensure scientific integrity, the evaluation of a kinase inhibitor must follow a self-validating workflow. A compound's biochemical potency must translate to cellular target engagement, which in turn must correlate with the observed phenotypic response (e.g., anti-proliferation or apoptosis).
Fig 2: Self-validating workflow for assessing pyrazolopyridine kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Assay (TR-FRET)
Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized due to its high sensitivity and low background interference. Crucially, the assay must be performed at the ATP Michaelis constant (
Km
) for the specific kinase. Testing at the ATP
Km
ensures that the assay is highly sensitive to ATP-competitive inhibitors (like pyrazolopyridines) while accurately reflecting physiological ATP competition dynamics.
Step-by-Step Methodology:
Reagent Preparation: Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
Compound Dilution: Serially dilute the pyrazolopyridine compound in 100% DMSO to create a 10-point curve (3-fold dilutions). Dilute this 1:100 in the reaction buffer to achieve a final DMSO concentration of 1% (prevents kinase denaturation).
Enzyme-Inhibitor Pre-incubation: Add the purified recombinant kinase (e.g., c-Met or TBK1) to the compound plate. Incubate for 30 minutes at room temperature. Why: This step is critical to allow slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the reaction begins.
Reaction Initiation: Add the substrate peptide and ATP (strictly at the predetermined
Km
concentration) to initiate the reaction. Incubate for 60 minutes.
Detection: Add the TR-FRET detection buffer containing the Europium-labeled anti-phospho antibody and the APC-labeled tracer.
Readout & Analysis: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol 2: Cellular Target Engagement (Western Blotting for Downstream Phosphorylation)
Causality & Rationale: A compound may exhibit picomolar biochemical potency but fail entirely in cellular assays due to poor membrane permeability or high efflux ratios. Measuring the phosphorylation state of a direct downstream substrate (e.g., p-STAT1 at Ser727 for CDK8/19[4]) validates that the inhibitor successfully penetrates the cell membrane and engages its target within a complex intracellular environment.
Step-by-Step Methodology:
Cell Seeding: Seed the target cancer cell line (e.g., HepG-2 for c-Met[3] or THP-1 for TBK1[2]) in 6-well plates at
5×105
cells/well. Incubate overnight at 37°C, 5% CO2.
Compound Treatment: Treat cells with varying concentrations of the pyrazolopyridine inhibitor (e.g., 0.1, 1, 10 µM) and a vehicle control (0.1% DMSO) for 2 to 4 hours. Why: A short incubation window isolates direct kinase inhibition from secondary, downstream transcriptional or apoptotic effects.
Stimulation (If required): For kinases like TBK1, stimulate the cells with an agonist (e.g., LPS or poly(I:C)) for 30 minutes prior to lysis to induce pathway activation[2].
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Why: Phosphatase inhibitors are absolutely critical to preserve the transient phosphorylation state of the target proteins during extraction.
Protein Quantification & Separation: Quantify protein using a BCA assay. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and incubate overnight with primary antibodies against the phosphorylated substrate (e.g., p-c-Met, p-STAT1) and the total protein control.
Detection: Incubate with HRP-conjugated secondary antibodies, apply ECL substrate, and quantify band intensities using densitometry to determine the cellular IC50.
Conclusion
The pyrazolopyridine scaffold remains a cornerstone in the development of highly potent and selective kinase inhibitors. By systematically applying structural bioisostere strategies—such as integrating thioxo- or benzenesulfonamide moieties—researchers can fine-tune both the biochemical affinity and the cellular efficacy of these compounds[2][3]. Adhering to rigorous, self-validating experimental workflows ensures that the reported IC50 values translate into genuine therapeutic potential.
Title: New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies
Source: RSC Publishing
URL: [Link]
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study
Source: Taylor & Francis
URL: [Link]
Title: Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19
Source: PMC - NIH
URL: [Link]
Title: Identification of pyrazolopyridine derivatives as novel spleen tyrosine kinase inhibitors
Source: ResearchGate
URL: [Link]
Comprehensive Guide to Cross-Reactivity Profiling of 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic Acid Derivatives
Introduction: The Pyrazolopyridine Scaffold in Drug Design The 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Because its bicyclic core...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyrazolopyridine Scaffold in Drug Design
The 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern medicinal chemistry. Because its bicyclic core structurally mimics the adenine ring of ATP, it serves as an exceptional foundation for designing competitive kinase inhibitors[1]. However, the highly conserved nature of the ATP-binding pocket across the human kinome means that derivatives synthesized from this core inherently risk off-target binding.
For researchers and drug development professionals, understanding and profiling this cross-reactivity is not merely a regulatory checkbox—it is the fundamental basis for defining a drug's therapeutic window, safety profile, and potential for polypharmacology. This guide objectively compares the performance of various derivatives derived from this scaffold, evaluates their cross-reactivity profiles, and outlines field-proven, self-validating methodologies to accurately map their target landscape.
Target Spectrum and Performance Comparison
Derivatization of the 4-chloro position (typically via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling) and functionalization of the 3-carboxylic acid moiety yield inhibitors with diverse primary targets[2]. By comparing these derivatives, we can observe how subtle structural modifications dictate kinase selectivity:
Cyclin-Dependent Kinases (CDKs): Early derivatives like SQ-67563 and BMS-265246 demonstrated exquisite low-nanomolar potency against CDK1 and CDK2. The causality behind this potency lies in the scaffold's ability to form critical hydrogen bonds with the Leu83 residue in the kinase hinge region[3]. However, these compounds often exhibit broad intra-family cross-reactivity across other CDKs.
Fibroblast Growth Factor Receptors (FGFRs): By introducing specific bulky substitutions, researchers have generated compounds (e.g., 7n) that selectively inhibit FGFR1–3 while sparing other kinases. This selectivity effectively suppresses FGFR-driven cancer cell proliferation with minimal off-target toxicity[4].
Anaplastic Lymphoma Kinase (ALK): Pyrazolopyridine derivatives have been engineered to overcome clinical resistance to crizotinib. For instance, Compound 10g displays sub-nanomolar IC50 values against both wild-type ALK and the ALK-L1196M gatekeeper mutation. Notably, its cross-reactivity profile extends strongly to ROS1, making it a dual-target inhibitor[5].
TANK-Binding Kinase 1 (TBK1): Recent structural optimizations have produced picomolar inhibitors (e.g., 15y, IC50 = 0.2 nM) that modulate innate immunity and neuroinflammation pathways, though they maintain slight cross-reactivity with IKKε[6].
Wnt Pathway & Non-Kinase Targets: Beyond kinases, the core scaffold is foundational for inhibitors targeting aberrant Wnt signaling in fibrotic diseases[7], as well as MTH1 inhibitors developed via fragment-based drug design[2].
Quantitative Data: Cross-Reactivity Profile
Table 1: Comparative in vitro potency (IC50) of representative pyrazolo[3,4-b]pyridine derivatives across key targets.
To ensure scientific integrity, cross-reactivity profiling must transition from broad biochemical screens to specific cellular validation. The causality behind this tiered approach is to systematically eliminate false positives caused by assay interference or compound aggregation, ensuring the observed phenotype is genuinely driven by on-target engagement.
This step establishes the broad biochemical interaction landscape of the derivative.
Preparation: Synthesize the 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid derivative and dissolve it in 100% molecular-grade DMSO to a 10 mM stock.
Immobilization: Utilize a panel of DNA-tagged kinases bound to streptavidin-coated magnetic beads. Causality: DNA-tagging allows for highly sensitive, quantitative PCR-based readout of kinase binding, circumventing the limitations and hazards of radioactive ATP assays.
Incubation: Incubate the kinase-bound beads with the inhibitor (typically screened at 1 µM and 10 µM concentrations) and an immobilized active-site directed ligand.
Elution and Readout: Wash the beads stringently to remove unbound kinase. Elute the remaining kinase and quantify via qPCR. Calculate the "% Control" (amount of kinase bound to the test ligand divided by the amount bound to the DMSO control).
Validation (Self-Correction): Hits exhibiting a % Control < 10% must be orthogonally validated using biochemical dose-response assays (e.g., TR-FRET) to determine true
Kd
or
IC50
values.
Biochemical affinity does not guarantee cellular efficacy. This protocol validates that the compound penetrates the cell membrane and engages the target in a physiological environment.
Cell Seeding: Seed target-dependent cell lines (e.g., Ba/F3 cells engineered with ALK-L1196M) in 96-well plates at
1×104
cells/well.
Treatment: Treat cells with a dose titration of the inhibitor (0.1 nM to 10 µM) for 2 hours. Causality: A short incubation time is deliberately chosen to measure direct kinase inhibition before the onset of apoptosis, which would otherwise degrade cellular proteins and confound phosphorylation readouts.
Lysis and Immunoblotting: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting or AlphaLISA targeting specific downstream substrates (e.g., STAT3 for ALK, or Rb for CDKs).
Analysis: Quantify the reduction in phosphorylated protein relative to total protein to calculate the cellular
IC50
.
Visualizations
Workflow for synthesis and cross-reactivity profiling of pyrazolopyridine derivatives.
Kinase targets and downstream cellular pathways modulated by pyrazolopyridine inhibitors.
Conclusion
The 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid scaffold provides a highly versatile starting point for the development of potent kinase inhibitors. However, its inherent affinity for the ATP-binding pocket necessitates rigorous cross-reactivity profiling. By employing a tiered screening strategy—from kinome-wide binding assays to cellular biomarker validation—researchers can successfully navigate polypharmacology. This allows for the optimization of derivatives into either highly selective targeted therapies (e.g., FGFR inhibitors) or rationally designed multi-kinase inhibitors (e.g., ALK/ROS1 dual inhibitors).
References
Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors
Source: nih.gov
URL:[Link]
1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases
Source: nih.gov
URL:[Link]
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Source: acs.org
URL:[Link]
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors
Source: tandfonline.com
URL:[Link]
Source: google.
Creation of a Novel Class of Potent and Selective MutT Homologue 1 (MTH1) Inhibitors Using Fragment-Based Screening and Structure-Based Drug Design
Source: acs.org
URL:[Link]
Comparing the efficacy of pyrazolo[3,4-b]pyridines with pyrazolo[3,4-d]pyrimidines as therapeutic agents.
As a Senior Application Scientist navigating the hit-to-lead optimization phase, the choice of a core heterocyclic scaffold is one of the most consequential decisions in drug design. Choosing between a pyrazolo[3,4-d]pyr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the hit-to-lead optimization phase, the choice of a core heterocyclic scaffold is one of the most consequential decisions in drug design. Choosing between a pyrazolo[3,4-d]pyrimidine and a pyrazolo[3,4-b]pyridine core is not merely a matter of synthetic convenience; it fundamentally dictates the molecule's pharmacodynamics, target selectivity, and metabolic fate.
Both scaffolds serve as bioisosteres of the purine ring (adenine), allowing them to act as potent ATP-competitive inhibitors. However, their subtle structural differences lead to vastly different efficacy profiles in therapeutic applications ranging from oncology to antimicrobial resistance. This guide provides an objective, data-driven comparison of these two privileged scaffolds, supported by self-validating experimental protocols.
Structural Divergence & Mechanistic Implications
To understand their comparative efficacy, we must first examine the atomic distinctions between the two scaffolds.
Pyrazolo[3,4-d]pyrimidines (The Established Standard): This scaffold contains a pyrimidine ring fused to a pyrazole. The presence of nitrogen atoms at positions 4 and 6 of the pyrimidine ring makes it a near-perfect mimic of the adenine ring of ATP[1]. This allows the scaffold to form highly stable, dual hydrogen bonds with the backbone amides of the kinase hinge region[1]. The FDA-approved BTK inhibitor ibrutinib is a prime example of this scaffold's clinical success[1].
Pyrazolo[3,4-b]pyridines (The Emerging Alternative): This scaffold replaces one of the nitrogen atoms in the pyrimidine ring with a carbon atom, resulting in a pyridine ring[2]. This single-atom substitution significantly alters the electronic distribution, reduces the number of hydrogen bond acceptors, and increases the overall lipophilicity of the molecule. In many cases, substituting with a pyrazolo[3,4-b]pyridine facilitates altered hydrogen bonding geometries with the hinge region residues, which can be critical for overcoming acquired resistance mutations[3].
Caption: ATP-competitive mechanism of pyrazolo-fused scaffolds at the kinase hinge region.
Comparative Efficacy & Target Profiles
The Case for Pyrazolo[3,4-d]pyrimidines
Because of their high fidelity to ATP, pyrazolo[3,4-d]pyrimidines are exceptionally potent kinase inhibitors. They have been heavily optimized for targets like Src, Fyn, and SGK1. For example, the derivative SI306 has been identified as a promising lead compound for eradicating invasive glioblastoma multiforme (GBM) cells, demonstrating an ability to cross the blood-brain barrier (BBB) when properly formulated[4].
The Case for Pyrazolo[3,4-b]pyridines
While pyrazolo[3,4-d]pyrimidines are potent, they can sometimes suffer from off-target toxicity due to their universal ATP mimicry. Pyrazolo[3,4-b]pyridines offer a more tunable selectivity profile.
Overcoming Gatekeeper Mutations: Researchers have utilized the pyrazolo[3,4-b]pyridine scaffold to override crizotinib resistance caused by the ALK-L1196M gatekeeper mutation in non-small cell lung cancer (NSCLC)[5]. Compound 10g displayed extraordinary picomolar inhibitory activity (IC50 < 0.5 nM) against this mutant[5].
Beyond Kinases: The increased lipophilicity and altered planarity of pyrazolo[3,4-b]pyridines allow them to intercalate DNA and inhibit entirely different enzyme classes. Recent studies highlight novel pyrazolo[3,4-b]pyridine derivatives (e.g., Compound 8c ) as potent Topoisomerase IIα inhibitors with broad-spectrum anti-leukemic cytotoxicity[6].
Quantitative Efficacy Comparison
The following table summarizes the experimental efficacy of representative compounds from both scaffold classes across various therapeutic targets:
Scaffold Class
Representative Compound
Primary Target(s)
Enzymatic IC50 / GI50
Key Therapeutic Indication
Pyrazolo[3,4-d]pyrimidine
Ibrutinib
BTK
0.5 nM
B-cell Malignancies
Pyrazolo[3,4-d]pyrimidine
SI306
Src / Fyn
< 100 nM
Glioblastoma (GBM)
Pyrazolo[3,4-b]pyridine
Compound 10g
ALK (WT & L1196M)
< 0.5 nM
Non-Small Cell Lung Cancer
Pyrazolo[3,4-b]pyridine
MSC2530818
FGFR / c-Met
Low nM
Colorectal Cancer
Pyrazolo[3,4-b]pyridine
Compound 8c
Topoisomerase IIα
1.33 µM (GI50)
Leukemia
Self-Validating Experimental Methodologies
To objectively compare the efficacy of these two scaffolds, empirical data must be generated through rigorously controlled, self-validating experimental systems. Below are the standard operating protocols used to validate the claims in the table above.
Caption: Self-validating experimental workflow for evaluating novel kinase inhibitors.
Objective: Determine the precise IC50 of the synthesized pyrazolo-scaffolds against recombinant kinases.
Causality & Logic: We utilize a luminescence-based ADP detection assay because it directly measures the universal product of kinase activity (ADP), allowing for substrate-agnostic profiling. Crucially, the assay must be performed at the apparent Michaelis constant (
Km
) for ATP. Why? Because using ATP concentrations significantly higher than the
Km
will competitively displace the inhibitor, artificially inflating the IC50 and masking the true potency of these ATP-competitive scaffolds.
Step-by-Step Procedure:
Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
Compound Dilution: Serially dilute the pyrazolo[3,4-b]pyridine or pyrazolo[3,4-d]pyrimidine compounds in 100% DMSO, then dilute 1:10 in Kinase Buffer.
Enzyme-Inhibitor Incubation: Add 2 µL of the compound to a 384-well plate. Add 4 µL of the target recombinant kinase (e.g., ALK-L1196M). Incubate at room temperature for 15 minutes to allow for binding equilibrium.
Reaction Initiation: Add 4 µL of the Substrate/ATP mix. Critical Control: Ensure the final ATP concentration equals the previously determined
Km
for that specific kinase batch.
Reaction Termination: After 60 minutes, add 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes.
Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a microplate reader.
Self-Validation: Run a known pan-kinase inhibitor (e.g., staurosporine) in parallel as a positive control to ensure assay sensitivity.
Objective: Confirm that the enzymatic potency translates to cellular efficacy without general cytotoxicity.
Causality & Logic: Observing cytotoxicity in a standard cancer cell line does not prove on-target efficacy; it merely proves the compound is toxic. To establish a definitive causal link between kinase inhibition and cellular phenotype, we employ an isogenic Ba/F3 cell system[5]. Ba/F3 cells are murine pro-B cells dependent on IL-3 for survival. By withdrawing IL-3 and transfecting them with an oncogenic kinase (e.g., ALK-L1196M), the cells become "addicted" to that specific kinase. If our pyrazolo[3,4-b]pyridine compound kills the transfected cells but spares the parental IL-3 supplemented cells, we have self-validated that the mechanism of action is strictly on-target.
Step-by-Step Procedure:
Cell Seeding: Seed ALK-L1196M-transfected Ba/F3 cells (without IL-3) and wild-type Ba/F3 cells (with 1 ng/mL IL-3) at
1×104
cells/well in a 96-well plate.
Treatment: Treat cells with varying concentrations of the test compounds (0.1 nM to 10 µM) for 72 hours.
Viability Readout: Add 20 µL of CellTiter-Glo® Reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.
Data Analysis: Calculate the IC50. A compound is deemed highly selective if the IC50 in the wild-type Ba/F3 cells is >100-fold higher than in the ALK-L1196M cells.
Conclusion
Both pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines are invaluable tools in the medicinal chemist's arsenal. Pyrazolo[3,4-d]pyrimidines remain the gold standard for high-affinity ATP mimicry, making them ideal for aggressive targets like GBM and B-cell malignancies. However, when faced with gatekeeper mutations or a need to pivot away from the kinase domain (e.g., targeting Topoisomerase IIα), the bioisosteric replacement offered by the pyrazolo[3,4-b]pyridine scaffold provides the necessary physicochemical shift to restore efficacy and improve selectivity.
References
Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters | 4
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold | PMC - NIH | 1
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity | PMC - NIH | 6
Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors | Semantic Scholar | 5
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications | Universitat Ramon Llull | 2
As a Senior Application Scientist, I emphasize that maintaining scientific integrity in drug development extends beyond the bench—it fundamentally includes how we manage our chemical liabilities. 4-Chloro-1H-pyrazolo[3,4...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I emphasize that maintaining scientific integrity in drug development extends beyond the bench—it fundamentally includes how we manage our chemical liabilities. 4-Chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid (CAS: 2169132-61-8) is a highly functionalized, nitrogen-rich heterocyclic building block frequently utilized in the synthesis of advanced kinase inhibitors, such as CDK8/19 targeted therapies[1].
Because this compound contains a covalently bound halogen (chlorine) alongside a reactive carboxylic acid moiety, its disposal cannot be treated as standard organic waste. Proper segregation and disposal are critical not only for laboratory safety but also for strict environmental compliance. This guide provides the authoritative, step-by-step operational workflows required to manage this compound safely.
Hazard Profile & Physicochemical Data
Before executing any disposal protocol, personnel must understand the molecular hazards they are handling. The presence of the pyrazolopyridine core combined with the carboxylic acid dictates its irritation potential, while the chlorine atom dictates its environmental waste classification.
H302 + H312 + H332 : Acute toxicity (oral, dermal, inhalation)H315 : Skin irritationH319 : Eye irritation (Category 2A)H336 : Specific target organ toxicity — single exposure[2]
Regulatory Framework
EPA / RCRA (Subject to high-temperature incineration)[4]
Mechanistic Causality: The "Why" Behind Segregation Rules
Why must this be strictly classified as Halogenated Organic Waste?
The covalent C-Cl bond at the 4-position of the pyrazolopyridine ring is the critical factor. When standard organic waste is incinerated, it is burned at temperatures sufficient to destroy hydrocarbons. However, if halogenated compounds are introduced into standard incinerators, the incomplete combustion of the chlorine atoms leads to the synthesis of highly toxic, environmentally persistent polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) .
To prevent this, environmental protection agencies (such as the EPA under RCRA guidelines) mandate that halogenated organic wastes be segregated[4]. These segregated streams are sent to specialized high-temperature kilns equipped with alkaline scrubbers to safely neutralize the resulting hydrochloric acid (HCl) gas emissions[3].
Step-by-Step Disposal Methodologies
The following self-validating protocols ensure that every physical state of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid waste is handled with zero-emission containment.
Protocol A: Disposal of Solid Waste (Unused Reagent or Spill Clean-up)
Causality: The powder presents an acute H332 inhalation hazard and H315 skin irritation risk[2]. Dust generation must be strictly minimized.
Preparation: Don standard PPE (nitrile gloves, safety goggles, and an inherently flame-retardant lab coat). Ensure the work is conducted inside a certified chemical fume hood.
Collection: Use a static-free, non-sparking scoop to transfer the solid powder. If cleaning a dry spill, do not sweep dry powder. Instead, dampen an absorbent pad with a compatible solvent (e.g., a small amount of water or ethanol) to wipe up the powder, preventing aerosolization.
Containment: Place the collected solid or contaminated pads into a high-density polyethylene (HDPE) wide-mouth container.
Labeling: Seal the container tightly and affix a hazardous waste label. Explicitly write: "Hazardous Solid Waste: Halogenated Organic (4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid) - Toxic/Irritant".
Causality: In drug discovery, this compound is often dissolved in polar aprotic solvents (like DMSO or DMF) or halogenated solvents (like DCM) for coupling reactions. Mixing these with incompatible waste streams can cause exothermic reactions.
Quenching: Ensure that any reactive coupling reagents (e.g., HATU, EDC) previously mixed with the carboxylic acid have been fully quenched with water or a mild bicarbonate solution before disposal.
Segregation: Transfer the liquid mixture exclusively into a designated Halogenated Organic Solvent carboy[3]. Never pour this mixture into a non-halogenated carboy or an aqueous acid/base carboy.
Secondary Containment: Ensure the receiving carboy is housed within a secondary containment tray inside a vented flammable storage cabinet to mitigate spill risks.
Documentation: Log the estimated volume and concentration of the pyrazolopyridine derivative on the carboy's active inventory sheet to maintain RCRA compliance[4].
Protocol C: Decontamination of Consumables
Sharps: Any syringe needles used to transfer solutions of this compound must be placed directly into a puncture-proof, chemically contaminated sharps container. Do not use biohazard sharps containers for chemical waste.
Vials & Pipettes: Empty glass vials and plastic pipette tips that contacted the compound should be allowed to evaporate any residual solvent inside the fume hood, then disposed of in the solid halogenated hazardous waste bin.
Waste Segregation & Decision Logic Workflow
The following diagram maps the operational logic for categorizing and processing waste streams associated with this compound.
Decision-making workflow for the segregation and disposal of 4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Regulatory & Environmental Compliance
Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), land disposal of untreated halogenated organic waste is strictly prohibited[4]. Facilities generating this waste must utilize licensed hazardous waste contractors capable of performing high-temperature incineration. By adhering to the segregation protocols outlined above, laboratories not only protect their personnel from the acute toxicity and irritant properties of the compound[2], but also ensure full compliance with international environmental protection standards.
References
NextSDS. "4-chloro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid - Substance Database." NextSDS Chemical Compliance. Available at: [Link]
U.S. Environmental Protection Agency (EPA). "Disposal Handbook: Guide To Managing Classification And Disposal Of Hazardous Waste." EPA.gov. Available at: [Link]
Nipissing University Safety Office. "Hazardous Materials Disposal Guide: Halogenated Organic Waste." Nipissingu.ca. Available at: [Link]
National Institutes of Health (NIH) / PMC. "Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19." ACS Medicinal Chemistry Letters. Available at:[Link]